25-Desacetyl Rifampicin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H56N4O11 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22-,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
InChI Key |
KUJZTIJOBQNKDR-OJCLPGHSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the molecular weight of 25-Desacetyl Rifampicin-d3
Technical Data Summary: 25-Desacetyl Rifampicin-d3
This document provides a concise summary of the key molecular and physical data for this compound, a labeled metabolite of the antibiotic Rifampicin. The information is intended for researchers, scientists, and drug development professionals.
Molecular Information
This compound is the deuterium-labeled form of 25-Desacetyl Rifampicin, which is a major active metabolite of Rifampicin.[1] The incorporation of deuterium (B1214612) atoms creates a stable isotope-labeled internal standard, which is essential for quantitative bioanalytical studies, such as pharmacokinetics, by mass spectrometry.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [2][3][4][5] |
| Molecular Weight | 783.92 | [2][3][4][5][6] |
| Appearance | Reddish Orange Solid | [3] |
| Purity | >85% or >98% | [2][7] |
| Solubility | Chloroform, Methanol | [3] |
| Storage Temperature | -20°C | [3] |
| Unlabeled CAS Number | 16783-99-6 | [1][6] |
Experimental Context and Methodologies
A comprehensive guide detailing specific experimental protocols for this compound is beyond the scope of publicly available information. Such protocols are typically developed and validated in-house by research laboratories. However, the primary application of this compound is as an internal standard in pharmacokinetic studies.
A general workflow for such a study is outlined below.
General Protocol: Quantification of 25-Desacetyl Rifampicin in Biological Matrices
-
Sample Preparation:
-
A biological sample (e.g., plasma, urine) is collected from a subject administered with Rifampicin.
-
A known concentration of the internal standard, this compound, is spiked into the sample.
-
The sample undergoes protein precipitation and/or solid-phase extraction to isolate the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
The analyte (25-Desacetyl Rifampicin) and the internal standard (this compound) are separated chromatographically.
-
The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve, prepared with known concentrations of the analyte and a constant concentration of the internal standard, is used to determine the concentration of 25-Desacetyl Rifampicin in the original sample.
-
Visualizations
The following diagrams illustrate the relationships and a typical experimental workflow involving this compound.
Caption: Metabolic relationship and analytical use.
Caption: Bioanalytical workflow for quantification.
References
An In-depth Technical Guide to the Synthesis and Characterization of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 25-Desacetyl Rifampicin-d3, an important isotopically labeled metabolite of the antibiotic Rifampicin (B610482). This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format.
Introduction
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a potent first-line antibiotic used in the treatment of tuberculosis, leprosy, and other mycobacterial infections. The deuterium-labeled analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide outlines a feasible synthetic route and the necessary analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the deuterated intermediate, 1-amino-4-(methyl-d3)-piperazine. The second stage is the condensation of this intermediate with 3-formylrifamycin SV, followed by deacetylation.
Synthesis of 1-amino-4-(methyl-d3)-piperazine
A plausible synthetic route to obtain 1-amino-4-(methyl-d3)-piperazine is a multi-step process starting from piperazine (B1678402).
Experimental Protocol:
-
N-Methylation-d3 of Piperazine: Piperazine is reacted with a deuterated methylating agent, such as iodomethane-d3, in the presence of a base to yield N-(methyl-d3)-piperazine.
-
Nitrosation: The resulting N-(methyl-d3)-piperazine is then treated with a nitrosating agent, like sodium nitrite (B80452) in an acidic medium, to form 1-(methyl-d3)-4-nitrosopiperazine.
-
Reduction: The nitroso group is subsequently reduced to an amino group using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation, to yield the final product, 1-amino-4-(methyl-d3)-piperazine.
Synthesis of this compound
This stage involves the reaction of 3-formylrifamycin SV with the deuterated piperazine derivative, followed by the removal of the acetyl group at the C25 position.
Experimental Protocol:
-
Condensation: 3-Formylrifamycin SV is reacted with 1-amino-4-(methyl-d3)-piperazine in a suitable solvent, such as tetrahydrofuran (B95107) or ethanol, to form the corresponding Schiff base, Rifampicin-d3.
-
Deacetylation: The Rifampicin-d3 is then subjected to basic hydrolysis to selectively remove the acetyl group at the 25-position. A common method involves treating the compound with sodium hydroxide (B78521) in methanol (B129727).[1] The reaction mixture is stirred at room temperature for a specified period, followed by neutralization with an acid (e.g., citric acid) and extraction of the product.[1]
-
Purification: The crude this compound is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to obtain the final product with high purity.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final compound and to monitor the progress of the reaction.
Experimental Protocol:
A validated HPLC method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin can be adapted for this purpose.[2][3][4]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is effective.
-
Detection: UV detection at a wavelength of 254 nm is suitable for these compounds.[3][5]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Injection Volume: A 10-20 µL injection volume is standard.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic labeling of the synthesized compound.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is generally used for Rifampicin and its derivatives.
-
Analysis Mode: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition. The expected molecular ion peak for C₄₁H₅₃D₃N₄O₁₁ would be at m/z [M+H]⁺ corresponding to a molecular weight of 783.92.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the structure and the location of the deuterium (B1214612) label.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
Experimental Protocol:
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence of the singlet corresponding to the acetyl methyl protons (typically around δ 2.0 ppm) confirms the deacetylation at the C25 position. The integration of the remaining proton signals should be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will show the absence of the carbonyl carbon of the acetyl group and the methyl carbon, further confirming the deacetylation.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm the position of the label.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the characteristic ester carbonyl stretching vibration of the acetyl group (around 1730 cm⁻¹) would indicate successful deacetylation.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ |
| Molecular Weight | 783.92 |
| Appearance | Reddish-orange solid |
| Storage Temperature | -20 °C |
Table 2: HPLC Purity Data
| Parameter | Value |
| Retention Time | Dependent on specific HPLC method |
| Purity (by area %) | >98% |
Table 3: Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value |
| [M+H]⁺ | To be determined | 784.41 |
Table 4: Key ¹H NMR Signals
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic Protons | To be determined |
| Vinyl Protons | To be determined |
| Aliphatic Protons | To be determined |
| N-CH₃ (non-deuterated) | To be determined |
| C25-OH | To be determined |
Visualization of Workflows
Caption: Synthetic workflow for this compound.
Caption: Analytical characterization workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described protocols and analytical methods are based on established chemical principles and published literature, offering a solid foundation for researchers in the field of drug metabolism and pharmaceutical analysis. The successful synthesis and thorough characterization of this isotopically labeled standard are crucial for advancing our understanding of Rifampicin's pharmacology.
References
- 1. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 2. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
chemical properties of 25-Desacetyl Rifampicin-d3 internal standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin-d3 is a stable isotope-labeled derivative of 25-Desacetyl Rifampicin, the primary active metabolite of the potent antibiotic, Rifampicin.[1][2] Its application as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), is crucial for the accurate quantification of Rifampicin and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, along with detailed experimental protocols for its use.
Chemical and Physical Properties
This compound is a reddish-orange solid.[3] The introduction of three deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical behavior.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [3] |
| Molecular Weight | 783.92 g/mol | [3] |
| Appearance | Reddish-orange solid | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | Light sensitive |
Solubility
| Solvent | Solubility of Unlabeled Analogues |
| Chloroform (B151607) | Soluble |
| Methanol | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble |
| Water | Slightly soluble |
Experimental Protocols: Quantification of Rifampicin and its Metabolites using LC-MS/MS
The following protocol is a representative example of how this compound can be utilized as an internal standard for the quantification of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Rifampicin | 823.4 -> 791.4 |
| 25-Desacetyl Rifampicin | 781.4 -> 151.1 |
| This compound (IS) | 784.4 -> 151.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing this compound as an internal standard.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Rifampicin and its metabolites in biological samples. Its chemical properties, closely mimicking the unlabeled analyte while providing a distinct mass signature, make it an ideal internal standard for LC-MS-based bioanalysis. The detailed experimental protocol provided herein offers a robust starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 2. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
25-Desacetyl Rifampicin-d3 CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a key metabolite of the front-line tuberculosis drug, Rifampicin. This document consolidates critical information regarding its chemical identity, commercial availability, and analytical methodologies for its quantification.
Chemical Identity and Suppliers
This compound is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin. The deuterium (B1214612) labeling provides a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
While a specific CAS number for the deuterated form is not consistently assigned, the CAS number for the unlabeled compound is 16783-99-6 . This number is frequently used for reference by suppliers of the deuterated analogue.
Several reputable suppliers offer this compound for research purposes. Notable suppliers include:
-
LGC Standards
-
CymitQuimica
-
Pharmaffiliates
-
BioOrganics
-
United States Biological
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | Pharmaffiliates, BioOrganics, United States Biological |
| Molecular Weight | 783.92 g/mol | CymitQuimica, Pharmaffiliates, United States Biological |
| Appearance | Reddish-orange to Brown-orange Solid | Pharmaffiliates, United States Biological |
| Purity | >85% or >98% (Varies by supplier) | LGC Standards, BioOrganics |
| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | Pharmaffiliates |
Metabolic Pathway
Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a critical aspect of its overall pharmacological profile.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocols
The quantification of 25-Desacetyl Rifampicin, often alongside its parent drug Rifampicin, is crucial for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical method employed.
Quantification of 25-Desacetyl Rifampicin in Human Plasma via LC-MS/MS
This protocol outlines a general procedure for the analysis of 25-Desacetyl Rifampicin in a biological matrix.
1. Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of the internal standard, this compound.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for 25-Desacetyl Rifampicin and its deuterated internal standard are monitored for quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
An In-depth Technical Guide on the Solubility of 25-Desacetyl Rifampicin-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin is the major and biologically active metabolite of Rifampicin, a potent antibiotic. The deuterated isotopologue, 25-Desacetyl Rifampicin-d3, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility in organic solvents is crucial for the development of analytical methods, formulation studies, and various in vitro and in vivo experiments. This guide summarizes the available solubility data and provides a general experimental protocol for its determination.
Solubility Data
The following tables present the available solubility information for 25-Desacetyl Rifampicin and its parent compound, Rifampicin.
Table 1: Qualitative Solubility of 25-Desacetyl Rifampicin
| Solvent | Solubility Description | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| Methanol (MeOH) | Soluble | [2] |
Table 2: Quantitative Solubility of Rifampicin in Organic Solvents
This data for the parent compound, Rifampicin, can provide an estimate for the solubility of its desacetyl metabolite.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 | Not Specified | [3] |
| Dimethylformamide (DMF) | 20 | Not Specified | [4] |
| Chloroform | 349 | 25 | [3] |
| Ethyl Acetate | 108 | 25 | [3] |
| Methanol | 16 | 25 | [3] |
| Acetone | 14 | 25 | [3] |
| Ethanol | < 1 | Not Specified | [5] |
| Ethanol (95%) | ~10 | Not Specified | [3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvent (e.g., DMSO, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Isotopic Purity of 25-Desacetyl Rifampicin-d3: A Technical Guide for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 25-Desacetyl Rifampicin-d3, a critical internal standard for quantitative mass spectrometry assays. Ensuring the isotopic purity of such standards is paramount for the accuracy and reliability of bioanalytical data. This document outlines the significance of isotopic purity, presents available data, and details the experimental protocols for its determination.
The Critical Role of Isotopic Purity in Mass Spectrometry
In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled (SIL) internal standards are the gold standard.[1][2][3][4] this compound is employed as an internal standard for the quantification of its unlabeled counterpart, 25-Desacetyl Rifampicin, a major metabolite of the antibiotic Rifampicin.[5][6] The utility of a SIL internal standard lies in its chemical and physical similarity to the analyte, allowing it to compensate for variability during sample preparation and analysis, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1][2][4]
The presence of unlabeled analyte (d0) or partially labeled isotopologues (d1, d2) in the deuterated standard can lead to an overestimation of the analyte concentration, compromising the accuracy of the results.[7] Therefore, a thorough characterization of the isotopic distribution is a crucial quality control step. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, which include the characterization of internal standards.[1][8][9]
Quantitative Data on Isotopic Purity
Detailed public data on the isotopic distribution of commercially available this compound is limited. However, a general purity specification is often provided by suppliers. For instance, some commercial sources indicate a purity of >85%. While this provides a baseline, a more detailed breakdown of the isotopic composition is necessary for rigorous quantitative analysis.
For illustrative purposes, a representative isotopic distribution for a high-quality this compound standard is presented in the table below. Researchers should aim to obtain or determine such detailed specifications for the batches used in their studies.
| Isotopologue | Description | Nominal Mass Difference from Unlabeled | Typical Abundance (%) |
| d3 | Fully deuterated | +3 | ≥ 98.0 |
| d2 | Contains two deuterium (B1214612) atoms | +2 | ≤ 1.5 |
| d1 | Contains one deuterium atom | +1 | ≤ 0.5 |
| d0 | Unlabeled (analyte) | 0 | ≤ 0.1 |
Note: This table represents a typical high-purity standard and may not reflect the exact specifications of all commercial products. It is crucial to verify the isotopic purity of each new batch.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic distribution of this compound is typically performed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems.[6][7][10][11] The following is a detailed methodology for this analysis.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration suitable for direct infusion or LC-MS analysis, typically in the range of 1-10 µg/mL. The final concentration should provide a strong signal-to-noise ratio for the d3 isotopologue without causing detector saturation.
Instrumentation and Method
-
Mass Spectrometer: A high-resolution mass spectrometer capable of resolving the different isotopologues is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.
-
Method of Introduction: Direct infusion via a syringe pump is often sufficient for purity analysis. Alternatively, a liquid chromatography (LC) system can be used to separate the standard from any potential impurities before it enters the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Scan Mode: Full scan mode is used to acquire the entire isotopic profile.
-
Mass Range: The scan range should be set to encompass the expected m/z values of all isotopologues (d0 to d3) of the protonated molecule ([M+H]+). For this compound (C41H53D3N4O11, approximate molecular weight 783.92), the relevant mass range would be centered around m/z 781-788.
-
Resolution: A resolving power of at least 10,000 is recommended to clearly distinguish the isotopic peaks from potential interferences.
-
Data Analysis
-
Acquire Data: Acquire the full scan mass spectrum of the this compound working solution.
-
Extract Ion Chromatograms (if using LC) or Average Spectrum (for direct infusion):
-
For LC-MS, extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, d3).
-
For direct infusion, obtain the averaged mass spectrum across the infusion period.
-
-
Identify and Integrate Isotopic Peaks: In the mass spectrum, identify the peaks corresponding to the protonated molecules of each isotopologue. Integrate the area under each of these peaks.
-
Calculate Relative Abundance: The isotopic purity is calculated based on the relative abundance of the d3 isotopologue compared to the sum of all isotopologues.
Relative Abundance of dn* (%) = (Area of dn peak / Sum of areas of d0, d1, d2, d3 peaks) x 100*
-
Correction for Natural Isotopic Abundance: For highly accurate measurements, the contribution of natural isotopes (e.g., ¹³C) to the M+1 and M+2 peaks of the lower-deuterated species should be considered and corrected for. This can be done using specialized software or established algorithms.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining isotopic purity and the logical relationship of using a SIL internal standard in a quantitative assay.
Caption: Workflow for determining the isotopic purity of this compound.
Caption: The role of a SIL internal standard in ensuring accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. welchlab.com [welchlab.com]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Certificate of Analysis for 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to the characterization of 25-Desacetyl Rifampicin-d3. The information presented is synthesized from typical specifications and analytical methods employed for the quality control of this stable isotope-labeled internal standard, crucial for pharmacokinetic and metabolic studies of Rifampicin.
Compound Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, 25-Deacetylrifampicin-d3 |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁[1][2][3] |
| Molecular Weight | 783.92 g/mol [2][3] |
| CAS Number | Not available for the deuterated form in the search results. The non-deuterated form is 16783-99-6.[2][4] |
| Appearance | Reddish-Orange Solid[3] |
| Solubility | Soluble in Chloroform (B151607) and Methanol (B129727).[3] |
| Storage Conditions | -20°C[3] |
Analytical Data
The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.
Table 2.1: Purity and Impurity Profile
| Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | >95% |
| Isotopic Purity | Mass Spectrometry | >99% Deuterium (B1214612) Incorporation |
| Related Impurities | HPLC-UV/MS | Complies with specifications |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
Table 2.2: Identity Confirmation
| Test | Method | Result |
| ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure |
| Mass Spectrum | Mass Spectrometry (ESI+) | Conforms to expected m/z |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., methanol) at a concentration of approximately 1 mg/mL. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and assess the isotopic enrichment of the deuterated compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Procedure: The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value. The isotopic distribution is analyzed to determine the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed to confirm the expected molecular structure.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis and certification of this compound.
Caption: Analytical workflow for this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the analytical techniques and the properties they are used to determine.
Caption: Relationship between analytical techniques and properties.
References
The Deacetylation of Rifampicin: A Comprehensive Technical Guide to its Metabolic Conversion to 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the metabolic pathway leading to the conversion of the frontline anti-tuberculosis drug, Rifampicin (B610482), to its primary metabolite, 25-Desacetyl Rifampicin. This document outlines the enzymatic processes, presents key quantitative data, and offers detailed experimental protocols for the study of this critical biotransformation.
The Metabolic Pathway: From Rifampicin to 25-Desacetyl Rifampicin
Rifampicin undergoes a significant metabolic transformation primarily in the liver, where it is deacetylated to form 25-Desacetyl Rifampicin.[1][2] This process is a hydrolysis reaction that removes the acetyl group from the 25-hydroxyl position of the Rifampicin molecule. The resulting metabolite, 25-Desacetyl Rifampicin, retains some antibacterial activity and its formation is a key step in the overall disposition and elimination of Rifampicin.[1]
The primary enzyme responsible for this deacetylation is Arylacetamide deacetylase (AADAC) , a serine esterase found in the microsomes of the liver and intestine.[3] Studies have shown that recombinant human AADAC can efficiently deacetylate Rifampicin.[3] In addition to AADAC, other hepatic esterases, such as carboxylesterases (CES) , may also contribute to this metabolic conversion, although AADAC is considered the major enzyme involved.[3]
The deacetylation of Rifampicin is a critical event in its pharmacokinetics as 25-Desacetyl Rifampicin is less readily absorbed from the intestine than the parent drug, which facilitates its elimination.[1] The rate of this metabolism can be influenced by various factors, including genetic polymorphisms in the metabolizing enzymes and co-administered drugs.[3] Furthermore, Rifampicin is a potent inducer of its own metabolism, a phenomenon known as auto-induction, which can lead to an increased rate of conversion to 25-Desacetyl Rifampicin over the course of treatment.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of Rifampicin to 25-Desacetyl Rifampicin, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Enzyme Kinetics of Rifampicin Deacetylation
| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Human Liver Microsomes | Rifampicin | 48.23 | 1.233 | 0.026 | [5] |
Table 2: Human Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Study Population | Dosing | Reference |
| Cmax (μg/mL) | 7-9 | ~1.5 | Healthy Volunteers | 600 mg single oral dose | |
| Tmax (h) | 2-4 | 4-6 | Healthy Volunteers | 600 mg single oral dose | [6] |
| AUC0-24h (μg·h/mL) | Varies significantly with auto-induction | ~14% of Rifampicin AUC | Tuberculosis Patients | 10 mg/kg daily | [7] |
| t1/2 (h) | ~3 | Varies | Healthy Volunteers | 600 mg single oral dose | [6] |
Table 3: Animal Pharmacokinetic Parameters of Rifampicin
| Animal Model | Dose | Route | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Reference |
| Rat | 25 mg/kg | Oral | - | - | - | [7] |
| Rat | 50 mg/kg | Oral | - | - | - | [7] |
| Rat | 20 mg/kg | Oral | - | - | - | [8] |
| Dog | 8 mg/kg | IV | - | - | - | [7] |
| Dog | 25 mg/kg | IV | - | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
In Vitro Metabolism of Rifampicin using Human Liver Microsomes
This protocol describes a typical in vitro experiment to determine the rate of formation of 25-Desacetyl Rifampicin from Rifampicin using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Rifampicin
-
25-Desacetyl Rifampicin standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., Rifapentine)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Rifampicin in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine potassium phosphate buffer, HLM suspension (final protein concentration typically 0.5-1 mg/mL), and the Rifampicin stock solution (final substrate concentration to be tested, e.g., 1-100 μM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples for the concentrations of Rifampicin and 25-Desacetyl Rifampicin using a validated LC-MS/MS method (see Protocol 3.2).
-
Construct a calibration curve using standards of Rifampicin and 25-Desacetyl Rifampicin to quantify their amounts in the samples.
-
Calculate the rate of metabolite formation.
-
LC-MS/MS Method for Quantification of Rifampicin and 25-Desacetyl Rifampicin in Plasma
This protocol provides a general framework for the quantitative analysis of Rifampicin and its metabolite in plasma samples using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rifampicin: e.g., m/z 823.4 -> 791.4
-
25-Desacetyl Rifampicin: e.g., m/z 781.4 -> 749.4
-
Internal Standard (e.g., Rifapentine): e.g., m/z 877.5 -> 845.5
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Validation: The method should be fully validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for an in vivo study to evaluate the pharmacokinetics of Rifampicin and the formation of 25-Desacetyl Rifampicin in rats.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.
Dosing:
-
Administer Rifampicin orally (e.g., by gavage) at a specified dose (e.g., 20-50 mg/kg). The drug is typically suspended in a suitable vehicle like 0.5% carboxymethylcellulose.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Analysis:
-
Analyze the plasma samples for Rifampicin and 25-Desacetyl Rifampicin concentrations using a validated LC-MS/MS method (as described in Protocol 3.2).
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for both the parent drug and the metabolite.
Conclusion
The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin, primarily mediated by AADAC, is a pivotal step in the drug's disposition. Understanding the intricacies of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for drug development professionals and researchers. The information and methodologies presented in this guide provide a solid foundation for further investigation into the metabolism of Rifampicin and its clinical implications.
References
- 1. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampin and rifabutin and their metabolism by human liver esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. extranet.who.int [extranet.who.int]
- 7. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Rifampicin in Human Plasma using 25-Desacetyl Rifampicin-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rifampicin in human plasma. The method utilizes 25-Desacetyl Rifampicin-d3 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and research laboratories. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ionization mode. The method was validated over a linear range of 5 to 5000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery.
Introduction
Rifampicin is a potent bactericidal antibiotic and a cornerstone in the treatment of tuberculosis. Therapeutic drug monitoring of Rifampicin is crucial to optimize treatment efficacy and minimize toxicity due to its narrow therapeutic index and high inter-individual pharmacokinetic variability. This variability can be influenced by factors such as drug-drug interactions, genetic polymorphisms, and patient adherence. Therefore, a reliable and efficient analytical method for the quantification of Rifampicin in biological matrices is essential.
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotopically labeled internal standard, such as this compound, is critical for correcting matrix effects and variations in instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Rifampicin in human plasma.
Experimental
Materials and Reagents
-
Rifampicin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifampicin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Rifampicin Working Solutions: Prepare serial dilutions of the Rifampicin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 10 |
| 5.00 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Rifampicin | 823.4 |
| This compound (IS) | 784.4 |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for Rifampicin. A weighting factor of 1/x² was used for the linear regression. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
| Rifampicin | 5 - 5000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | 6.8 | 3.5 | 8.2 | 4.1 |
| LQC | 15 | 5.1 | -2.1 | 6.5 | -1.8 |
| MQC | 250 | 3.9 | 1.2 | 4.8 | 0.9 |
| HQC | 4000 | 3.2 | -0.8 | 4.1 | -1.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 92.5 | 98.2 |
| HQC | 94.1 | 99.1 |
Workflow Diagram
Caption: Experimental workflow for Rifampicin quantification.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow of the LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Rifampicin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical or research setting, facilitating therapeutic drug monitoring and pharmacokinetic studies of Rifampicin.
Application Note: High-Throughput Analysis of 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d3 as an Internal Standard by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, is employed. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and drug-drug interaction (DDI) research. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters.
Introduction
Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis and other bacterial infections. Its clinical efficacy is influenced by the concentrations of both the parent drug and its active metabolite, 25-Desacetyl Rifampicin.[1][2][3] Monitoring the levels of this metabolite is crucial for optimizing therapeutic outcomes and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[4] This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and reliable quantification.[4] This application note provides a detailed protocol for the determination of 25-Desacetyl Rifampicin in plasma using this compound as an internal standard with HPLC-MS/MS.
Experimental
Materials and Reagents
-
25-Desacetyl Rifampicin analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma, add 50 µL of the internal standard working solution (containing this compound at a suitable concentration in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
HPLC System: A standard HPLC system capable of binary gradient elution.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to ensure separation from other plasma components. For example: 0-0.5 min (95% A), 0.5-2.5 min (gradient to 5% A), 2.5-3.5 min (5% A), 3.5-4.0 min (gradient to 95% A), 4.0-5.0 min (95% A). |
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 275°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 310 kPa |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 25-Desacetyl Rifampicin | 749.5 | 95.1 | Optimized for specific instrument |
| This compound (IS) | 757.5 | 95.0 | Optimized for specific instrument |
Note: Collision energy should be optimized for the specific mass spectrometer being used. The provided MRM transition for the internal standard is based on available data.[2]
Method Validation Data
The following tables summarize typical validation parameters for a similar assay measuring Rifampicin and its metabolites, which can be expected for this method.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 25-Desacetyl Rifampicin | 70.4 - 3379.2 | > 0.99 |
Data adapted from a similar LC-MS/MS method for 25-Desacetyl Rifampicin.[6]
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | ~200 | < 15% | < 15% | ± 15% |
| Medium | ~1500 | < 15% | < 15% | ± 15% |
| High | ~2500 | < 15% | < 15% | ± 15% |
Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| 25-Desacetyl Rifampicin | > 85% | > 85% | > 85% |
| This compound (IS) | > 85% | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for the analysis of 25-Desacetyl Rifampicin.
Caption: Simplified metabolic pathway of Rifampicin.
Conclusion
The HPLC-MS/MS method described, utilizing this compound as an internal standard, provides a reliable, sensitive, and specific approach for the quantification of 25-Desacetyl Rifampicin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a research setting. This methodology can be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and therapeutic efficacy of Rifampicin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Study of Rifampicin and its Metabolite 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Its clinical efficacy is influenced by its pharmacokinetic profile, which can exhibit significant inter-individual variability. Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin.[1][2] Understanding the exposure to both the parent drug and its active metabolite is crucial for optimizing therapeutic outcomes and minimizing dose-related toxicities. This document provides a detailed protocol for a pharmacokinetic study of Rifampicin and 25-Desacetyl Rifampicin in human plasma, employing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 25-Desacetyl Rifampicin-d3 as the internal standard.
Metabolic Pathway of Rifampicin
Rifampicin undergoes deacetylation in the liver to form 25-Desacetyl Rifampicin. This metabolic conversion is a key determinant of the overall pharmacological activity and clearance of the drug.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocols
Study Design and Subject Management
A typical pharmacokinetic study design involves the administration of a single oral dose of Rifampicin to healthy volunteers or patients.[3][4]
-
Subjects: A cohort of healthy adult subjects or the target patient population should be recruited. The number of subjects should be sufficient for statistical power.
-
Dosing: A single oral dose of 600 mg Rifampicin is commonly used in pharmacokinetic studies.[3][4]
-
Blood Sampling: Blood samples (approximately 5 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-determined time points. A typical sampling schedule would be: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, the blood samples should be centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma should be transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS (B15284909) Quantification
The simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in plasma is achieved using a validated LC-MS/MS method.
a. Materials and Reagents
-
Rifampicin reference standard (>97% purity)
-
25-Desacetyl Rifampicin reference standard (>95% purity)
-
This compound (internal standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (for calibration standards and quality controls)
b. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Rifampicin and 25-Desacetyl Rifampicin stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least six non-zero concentration levels. A typical range would be 0.05 to 20 µg/mL for both analytes.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
c. Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of each plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[5][6]
d. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for separation.[7][8]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Injection Volume: 5 µL.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | See Table 2 |
| Dwell Time | 150 ms per transition |
| Source Temperature | 400°C |
| Ion Spray Voltage | 5 kV |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| 25-Desacetyl Rifampicin | 781.4 | 749.4 |
| This compound (IS) | 784.4 | 752.4 |
Note: The exact m/z values for the d3-labeled internal standard should be confirmed by direct infusion prior to method validation.
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Rifampicin and 25-Desacetyl Rifampicin.
Caption: Workflow for the pharmacokinetic study of Rifampicin.
Data Presentation and Analysis
Pharmacokinetic Parameters
Following the quantification of Rifampicin and 25-Desacetyl Rifampicin in the plasma samples, the concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., NONMEM, WinNonlin).[4][9] The key pharmacokinetic parameters to be determined are summarized in the table below.
Table 3: Key Pharmacokinetic Parameters for Rifampicin and 25-Desacetyl Rifampicin
| Parameter | Description | Rifampicin (Typical Values) | 25-Desacetyl Rifampicin (Typical Values) |
| Cmax | Maximum observed plasma concentration | Variable | Variable |
| Tmax | Time to reach Cmax | 2-4 hours[1] | Variable |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Variable | Variable |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Variable | Variable |
| t1/2 | Elimination half-life | 2-5 hours[1] | Variable |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | ~10.3 L/h[3][4][9] | ~95.8 L/h[3][9] |
| Vd/F | Apparent volume of distribution | Variable | Variable |
Note: The typical values provided are for reference and can vary significantly between individuals and study populations.
Conclusion
This application note provides a comprehensive framework for conducting a pharmacokinetic study of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin. The detailed experimental protocols, including the robust LC-MS/MS method with a deuterated internal standard, will enable researchers to generate high-quality data. The accurate characterization of the pharmacokinetic profiles of both the parent drug and its metabolite is essential for optimizing dosing strategies, ensuring therapeutic efficacy, and enhancing patient safety in the treatment of tuberculosis and other infectious diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 25-Desacetyl Rifampicin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin, in human plasma. The methodologies described herein are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and throughput for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. Its clinical efficacy is influenced by its metabolism to 25-Desacetyl Rifampicin, which also possesses antimicrobial activity[1][2]. Accurate quantification of this metabolite in human plasma is crucial for understanding the overall pharmacological profile of Rifampicin, optimizing dosing regimens, and evaluating potential drug-drug interactions. The methods outlined below provide a robust framework for achieving reliable and reproducible results.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of 25-Desacetyl Rifampicin in human plasma.
Reagents and Materials
-
Analytes and Internal Standards:
-
25-Desacetyl Rifampicin reference standard
-
Rifampicin reference standard
-
Isotopically labeled internal standards (e.g., 25-Desacetyl Rifampicin-d8, Rifampicin-d8)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Sample vials
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting 25-Desacetyl Rifampicin from human plasma.
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold methanol or acetonitrile containing the internal standard.[3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
Column: Gemini NX C18, 110 Å, 50 x 2.0 mm, 3 µm (or equivalent)
-
Mobile Phase A: 2mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic with 60% Mobile Phase B[3]
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 0.3 µL[3]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize instrument-specific parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of 25-Desacetyl Rifampicin in human plasma, based on published literature.[3]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 70 - 3379 ng/mL |
| Correlation Coefficient (r) | > 0.992 |
| Lower Limit of Quantification (LLOQ) | 70 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (Bias %) | Precision (CV %) |
| Low | 70.4 | < 8.2% | < 10.1% |
| Medium | 1689.6 | < 8.2% | < 10.1% |
| High | 3379.2 | < 8.2% | < 10.1% |
Table 3: Recovery
| Analyte | Recovery Range |
| 25-Desacetyl Rifampicin | 93.1 - 107.5% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of 25-Desacetyl Rifampicin in human plasma.
Caption: Experimental workflow for 25-Desacetyl Rifampicin quantification.
Caption: Logical flow of the bioanalytical method.
References
Application Note & Protocol: A Bioequivalence Study of Rifampicin Formulations Utilizing 25-Desacetyl Rifampicin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone in the treatment of tuberculosis and other mycobacterial infections. Establishing the bioequivalence of generic formulations is crucial to ensure therapeutic interchangeability with the innovator product. This document provides a comprehensive protocol for a bioequivalence study of rifampicin, with a specific focus on the simultaneous quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, in human plasma. The protocol incorporates the use of a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, to ensure analytical accuracy and robustness. This application note is intended to guide researchers, scientists, and drug development professionals through the design, execution, and data analysis of such a study in accordance with regulatory standards.
Study Design and Objectives
The primary objective of this study is to compare the rate and extent of absorption of a test formulation of rifampicin with a reference formulation under fasting conditions. The study will follow a single-dose, randomized, two-period, two-sequence, crossover design.[1][2]
Table 1: Study Design Summary
| Parameter | Description |
| Study Type | Bioequivalence |
| Design | Single-dose, randomized, two-period, two-sequence, crossover |
| Condition | Fasting |
| Subjects | Healthy adult male and non-pregnant, non-lactating female volunteers |
| Test Product | Generic Rifampicin 300 mg capsule/tablet |
| Reference Product | Innovator Rifampicin 300 mg capsule/tablet |
| Analytes | Rifampicin and 25-desacetyl rifampicin in plasma |
| Internal Standard | This compound |
| Primary Endpoint | 90% Confidence Intervals for the ratio of geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for rifampicin should be within 80.00% to 125.00%. |
Experimental Protocols
Subject Selection and Dosing
A sufficient number of healthy volunteers will be recruited based on a power calculation to ensure statistical significance. Subjects will be screened for inclusion and exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests. After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference rifampicin formulation with 240 mL of water. A washout period of at least 7 days will separate the two treatment periods.
Blood Sampling
Blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[1][2] Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored frozen at -70°C ± 10°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Rifampicin and 25-Desacetyl Rifampicin
Materials and Reagents:
-
Rifampicin and 25-desacetyl rifampicin reference standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
Table 2: LC-MS/MS Instrument and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Rifampicin | |
| 25-Desacetyl Rifampicin | |
| This compound |
Method Validation: The bioanalytical method will be fully validated according to FDA and/or EMA guidelines for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Pharmacokinetic parameters will be calculated for rifampicin and 25-desacetyl rifampicin using non-compartmental analysis. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) for rifampicin will be statistically analyzed using an Analysis of Variance (ANOVA).
Table 3: Illustrative Pharmacokinetic Parameters for Rifampicin (Geometric Mean)
| Parameter | Test Formulation | Reference Formulation | Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 7500 | 7650 | 98.04 | 92.50% - 103.95% |
| AUC0-t (ngh/mL) | 45000 | 45500 | 98.90 | 94.25% - 103.80% |
| AUC0-∞ (ngh/mL) | 46500 | 47000 | 98.94 | 94.30% - 103.85% |
| Tmax (h) | 2.5 | 2.5 | - | - |
| t1/2 (h) | 3.2 | 3.3 | - | - |
Table 4: Illustrative Pharmacokinetic Parameters for 25-Desacetyl Rifampicin (Geometric Mean)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 850 | 870 |
| AUC0-t (ngh/mL) | 6800 | 6900 |
| AUC0-∞ (ngh/mL) | 7200 | 7350 |
| Tmax (h) | 4.0 | 4.1 |
| t1/2 (h) | 4.5 | 4.6 |
Visualizations
References
Application Notes and Protocols for the Analysis of 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 25-Desacetyl Rifampicin (B610482), the primary active metabolite of the front-line tuberculosis medication, Rifampicin.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development to ensure optimal treatment outcomes and patient safety.
The following sections detail various sample preparation methodologies, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, followed by analytical quantification, predominantly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Overview
The selection of a sample preparation method often depends on the desired level of sample purity, sensitivity, and throughput. Below is a summary of quantitative data from various validated methods for the analysis of 25-Desacetyl Rifampicin.
| Method | Matrix | Analytical Technique | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Protein Precipitation | Plasma | LC-MS/MS | 70.4 - 3379.2 | 70.4 | Not Reported | [3] |
| Protein Precipitation | Plasma | UPLC-MS/MS | 100 - 20000 | 100 | Not Reported | [4] |
| Solid-Phase Extraction | Plasma | LC-MS/MS | Not Specified | Not Specified | Not Reported | [3] |
| Liquid-Liquid Extraction | Plasma | HPLC-UV | 250 - 15000 | 250 | Not Reported | |
| Liquid-Liquid Extraction | Plasma & CSF | HPLC | Not Specified | Not Specified | Not Reported | [5] |
| Protein Precipitation & SPE | Human Milk | LC-MS/MS | Not Specified | 3.13 | Not Reported | [6][7] |
Note: The performance characteristics of analytical methods can vary based on instrumentation, reagents, and specific laboratory conditions. The data presented here is for comparative purposes.
Experimental Protocols & Workflows
Detailed protocols for the most common sample preparation techniques are provided below. Each protocol is accompanied by a visual workflow diagram generated using Graphviz (DOT language) to aid in understanding the experimental sequence.
Protocol 1: Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis, often employed in conjunction with LC-MS/MS.[3]
Objective: To remove proteins from biological samples (e.g., plasma) that can interfere with downstream analysis and damage analytical columns.
Materials:
-
Biological sample (e.g., human plasma)
-
Precipitating solvent (e.g., methanol (B129727) or acetonitrile (B52724), potentially containing an internal standard and 0.1% formic acid)[1][4]
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Sample vials
Procedure:
-
Aliquot a known volume of the biological sample (e.g., 30 µL of plasma) into a microcentrifuge tube.[1]
-
Add a specified volume of cold precipitating solvent (e.g., 100 µL of acetonitrile with 0.1% formic acid and internal standards).[1] The ratio of solvent to sample is typically 3:1 or greater.
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean sample vial for analysis.
-
The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification method based on the differential solubility of the analyte in two immiscible liquid phases.
Objective: To isolate and concentrate 25-Desacetyl Rifampicin from a biological matrix by partitioning it into an organic solvent.
Materials:
-
Biological sample (e.g., plasma, urine, or cerebrospinal fluid)[5]
-
Extraction solvent (e.g., ethyl acetate, or a mixture of diethyl ether and dichloromethane)[5][8]
-
pH adjusting solution (e.g., acidified solution to pH 4.2)[5]
-
Antioxidant (e.g., ascorbic acid)[5]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase or methanol)[5][8]
-
Sample vials
Procedure:
-
Pipette a defined volume of the sample into a clean extraction tube.
-
Add an antioxidant and adjust the pH of the sample as required by the specific method (e.g., to pH 4.2).[5]
-
Add the internal standard.
-
Add a precise volume of the immiscible organic extraction solvent (e.g., 0.5 mL of ethyl acetate).[8]
-
Vortex the mixture for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte into the organic phase.[8]
-
Centrifuge the sample to separate the aqueous and organic layers.[8]
-
Carefully transfer the organic layer to a new tube.[8]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried residue in a small, known volume of reconstitution solvent (e.g., 100 µL of mobile phase).[8]
-
The reconstituted sample is then transferred to a vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to protein precipitation and liquid-liquid extraction.[9]
Objective: To isolate and purify 25-Desacetyl Rifampicin from a complex matrix by adsorbing it onto a solid sorbent, washing away interferences, and then eluting the analyte.[9]
Materials:
-
Biological sample (e.g., plasma)
-
SPE cartridges (e.g., reversed-phase C18)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove impurities)
-
Elution solvent (to recover the analyte)
-
Evaporation system
-
Reconstitution solvent
-
Sample vials
Procedure:
-
Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with an equilibration solvent (e.g., water or a buffer) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a specific wash solvent to remove any weakly bound interfering compounds. The analyte of interest should remain on the sorbent.
-
Elution: Elute the 25-Desacetyl Rifampicin from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
Concluding Remarks
The choice of sample preparation method for 25-Desacetyl Rifampicin analysis is a critical step that directly impacts the quality and reliability of the analytical results. For rapid, high-throughput screening, protein precipitation offers a simple and effective solution. For cleaner samples and improved sensitivity, liquid-liquid extraction or solid-phase extraction are more appropriate, with SPE generally providing the highest degree of purification. The protocols and data presented herein should serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods for this important metabolite.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simultaneous determination of rifampin and 25-desacetylrifampin in cerebrospinal fluid and plasma of rabbit by liquid chromatography - Chan - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Binding of Rifapentine and Its 25-Desacetyl Metabolite in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 25-Desacetyl Rifampicin-d3 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of Rifampicin, a potent antibiotic and a well-known inducer of drug-metabolizing enzymes.[1][2][3] The study of its formation and pharmacokinetic profile is crucial for understanding the overall disposition and drug-drug interaction potential of Rifampicin. 25-Desacetyl Rifampicin-d3, as a stable isotope-labeled internal standard, is an indispensable tool for the accurate quantification of 25-Desacetyl Rifampicin in various biological matrices using mass spectrometry-based methods.[4] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo drug metabolism studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | 25-O-Deacetyl-3-[([E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ |
| Molecular Weight | 783.92 |
| Appearance | Reddish-orange to Brown-orange Solid |
| Storage | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere |
(Data sourced from Pharmaffiliates)[4]
Applications in Drug Metabolism Research
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of 25-Desacetyl Rifampicin. Its key applications include:
-
Pharmacokinetic (PK) Studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) properties of Rifampicin and its primary metabolite.
-
In Vitro Metabolism Assays: To investigate the kinetics of 25-Desacetyl Rifampicin formation in systems such as human liver microsomes (HLMs) and hepatocytes.
-
Drug-Drug Interaction (DDI) Studies: To assess the influence of co-administered drugs on the metabolism of Rifampicin.
-
Therapeutic Drug Monitoring (TDM): To personalize Rifampicin dosage regimens by monitoring the levels of the parent drug and its active metabolite.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the metabolism and pharmacokinetics of Rifampicin and 25-Desacetyl Rifampicin.
Table 1: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference(s) |
| Apparent Clearance (CL/F) | 10.3 L/h (for a 70 kg adult) | 95.8 L/h (for a 70 kg adult) | [5][6][7] |
| Time to Maximum Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [8] |
| Half-life (t½) | 2-5 hours (decreases with long-term therapy) | - | [2] |
Table 2: In Vitro Enzyme Kinetics of 25-Desacetyl Rifampicin Formation in Human Liver Microsomes (HLMs)
| Parameter | Value | Reference(s) |
| Michaelis-Menten Constant (Km) | 48.23 µM | [9] |
| Maximum Velocity (Vmax) | 1.233 pmol/min/mg protein | [9] |
| Intrinsic Clearance (CLint) | 0.026 µL/min/mg protein | [9] |
Experimental Protocols
Protocol 1: Quantification of 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the analysis of 25-Desacetyl Rifampicin in human plasma. Optimization of specific parameters may be required depending on the instrumentation used.
1. Materials and Reagents:
-
25-Desacetyl Rifampicin analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank, and study samples)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Standard and Quality Control (QC) Solutions:
-
Prepare stock solutions of 25-Desacetyl Rifampicin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with methanol to a final concentration of 100 ng/mL.
-
Prepare calibration standards by spiking blank human plasma with appropriate dilutions of the 25-Desacetyl Rifampicin stock solution to achieve a concentration range of approximately 10 - 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in methanol or acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
25-Desacetyl Rifampicin: m/z 781.4 -> [fragment ion]
-
This compound: m/z 784.4 -> [fragment ion] (Note: Specific fragment ions need to be determined by direct infusion of the analytical standards.)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of 25-Desacetyl Rifampicin in the QC and unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolism of Rifampicin to 25-Desacetyl Rifampicin in Human Liver Microsomes (HLMs)
This protocol is designed to determine the enzyme kinetics of 25-Desacetyl Rifampicin formation.
1. Materials and Reagents:
-
Rifampicin
-
25-Desacetyl Rifampicin analytical standard
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (chilled)
2. Incubation Procedure:
-
Prepare a standard 200 µL incubation mixture containing:
-
HLMs (final protein concentration of 0.25 mg/mL) in phosphate buffer.
-
Rifampicin at various concentrations (e.g., 0 - 150 µM) to determine kinetic parameters.[9]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of metabolite formation).[10]
-
Terminate the reaction by adding 200 µL of chilled acetonitrile containing the internal standard (this compound).
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant for the formation of 25-Desacetyl Rifampicin using the LC-MS/MS method described in Protocol 1.
3. Data Analysis:
-
Calculate the rate of formation of 25-Desacetyl Rifampicin (pmol/min/mg protein).
-
Plot the formation rate against the substrate (Rifampicin) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.[9]
Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic conversion of Rifampicin to its active metabolite.
Experimental Workflow for Quantification in Plasma
Caption: Workflow for plasma sample analysis using LC-MS/MS.
Signaling Pathway of Rifampicin-mediated CYP3A4 Induction
Caption: PXR-mediated induction of CYP3A4 by Rifampicin. Caption: PXR-mediated induction of CYP3A4 by Rifampicin.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of Rifampicin and its Metabolite 25-Desacetyl-Rifampicin in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis, acting by inhibiting bacterial DNA-dependent RNA polymerase. Its major metabolite, 25-desacetyl-Rifampicin, also possesses antimicrobial activity. Monitoring the concentrations of both Rifampicin and its metabolite in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in vitro drug metabolism assays. This application note details validated analytical methods for the simultaneous quantification of Rifampicin and 25-desacetyl-Rifampicin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Methodologies
A variety of analytical methods have been developed for the quantification of Rifampicin and its primary metabolite. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Reversed-phase HPLC coupled with UV detection is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for applications requiring low detection limits.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and rapid method where a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample to denature and remove proteins.[1]
-
Liquid-Liquid Extraction: This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. A common solvent used for the extraction of Rifampicin is ethyl acetate (B1210297).[2]
-
Solid-Phase Extraction: SPE provides a more efficient and selective sample clean-up compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with an appropriate solvent.
Experimental Protocols
Protocol 1: HPLC-UV Method for Human Plasma and Urine
This protocol is based on a reversed-phase HPLC method for the simultaneous estimation of Rifampicin and 25-desacetyl-Rifampicin.[3]
1. Materials and Reagents:
-
Rifampicin and 25-desacetyl-Rifampicin reference standards
-
Rifapentine (internal standard)
-
Methanol (HPLC grade)
-
Sodium phosphate (B84403) buffer (0.01 M, pH 5.2)
-
Acetonitrile (HPLC grade)
-
Human plasma and urine
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add the internal standard (Rifapentine).
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol and 0.01 M sodium phosphate buffer (pH 5.2) in a 65:35 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
4. Data Analysis:
-
Quantify the concentrations of Rifampicin and 25-desacetyl-Rifampicin by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Protocol 2: LC-MS/MS Method for Human Plasma
This protocol provides a highly sensitive and selective method for the quantification of Rifampicin in plasma.[2][6]
1. Materials and Reagents:
-
Rifampicin reference standard
-
Phenacetin or Rifampicin-d8 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (2mM)
-
Formic acid
-
Human plasma
2. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.[4]
-
Transfer the supernatant to an autosampler vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., BDS Hypersil Gold or Kinetex).[2][6]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[6] Alternatively, an isocratic mobile phase of methanol and 2mM ammonium acetate (80:20 v/v) can be used.[2]
-
Flow Rate: 0.2 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][6]
-
Detection: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Monitor the specific precursor-to-product ion transitions for Rifampicin and the internal standard.
-
Calculate the concentration of Rifampicin using the peak area ratio method against a calibration curve.
Data Presentation
The performance of the described analytical methods is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: HPLC-UV Method Performance
| Parameter | Rifampicin | 25-desacetyl-Rifampicin | Reference |
| Linearity Range | 0 - 200 µM | 0 - 200 µM | [4][5] |
| LLOQ | 17.75 µM | 23.57 µM | [4][5] |
| LLOD | 5.86 µM | 7.78 µM | [4][5] |
| Recovery (Plasma) | >90% | 79% | [3] |
| Recovery (Urine) | >90% | 86% | [3] |
| Retention Time | ~7.70 min | ~8.25 min | [4][5] |
Table 2: LC-MS/MS Method Performance
| Parameter | Rifampicin | Reference |
| Linearity Range | 5.021 - 1008.315 ng/mL | [2] |
| LLOQ | 5 ng/mL | [6] |
| Recovery | 48.65 - 55.15% | [2] |
| Retention Time | ~1.1 - 1.54 min | [2][6] |
| Precision (%RSD) | <15% | [2] |
| Accuracy | Within ±15% | [2] |
Mandatory Visualizations
Caption: General workflow for the analysis of Rifampicin and its metabolite.
Caption: Metabolic pathway of Rifampicin to 25-desacetyl-Rifampicin.
References
- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Therapeutic Drug Monitoring (TDM) of rifampicin is crucial to ensure efficacy and minimize toxicity, as suboptimal drug exposure can lead to treatment failure and the development of drug resistance.[1][2] These application notes provide detailed protocols for the quantitative analysis of rifampicin in human plasma using a suitable internal standard by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The recommended therapeutic range for peak plasma concentrations of rifampicin is typically between 8 and 24 µg/mL.[3][4][5]
Choosing an Internal Standard
The use of an internal standard (IS) is critical in quantitative bioanalysis to correct for variations in sample preparation and instrument response. For LC-MS/MS analysis of rifampicin, an ideal internal standard is a stable, isotopically labeled version of the analyte.
Recommended Internal Standard:
-
Rifampicin-d8: A deuterium-labeled version of rifampicin is the preferred internal standard.[6][7] It co-elutes with rifampicin and has a similar ionization efficiency, providing the most accurate correction for any analytical variability.
Alternative Internal Standards:
While isotopically labeled standards are ideal, other compounds can be used if Rifampicin-d8 is unavailable. However, these may have different extraction recoveries and ionization efficiencies, requiring careful validation.
-
Phenacetin: Has been used as an internal standard with a distinct retention time from rifampicin.[8][9]
-
Roxithromycin: Another potential internal standard, though its chemical properties differ more significantly from rifampicin.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for rifampicin analysis.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte/Internal Standard | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rifampicin | 1.1 - 1.55 | 823.7 - 824.3 | 791.8 - 792.2 | Positive ESI |
| Rifampicin-d8 | ~1.1 | - | - | Positive ESI |
| Phenacetin | ~1.70 | - | - | Positive ESI |
| Roxithromycin | ~3.00 | 837.5 | 679.7 | Positive ESI |
Data compiled from multiple sources.[3][6][8][9][10]
Table 2: Method Validation Parameters
| Parameter | Rifampicin with Rifampicin-d8 IS | Rifampicin with Phenacetin IS |
| Linearity Range | 5 - 40,000 µg/L[6] | 5.021 - 1008.315 ng/mL[8] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[6] | 5.021 ng/mL[8] |
| Intra-day Precision (%RSD) | < 7%[11] | < 15%[8] |
| Inter-day Precision (%RSD) | < 8%[11] | < 15%[8] |
| Accuracy (%RE) | Within ± 15% | Within ± 15%[8] |
| Recovery | ~92%[6] | 48.65 - 55.15%[8] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (with Rifampicin-d8 IS)
This protocol is a rapid and simple method for sample clean-up.[6]
Materials:
-
Human plasma samples
-
Rifampicin-d8 internal standard solution (concentration to be optimized)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of the Rifampicin-d8 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (with Phenacetin IS)
This protocol offers a more thorough clean-up compared to protein precipitation.[8]
Materials:
-
Human plasma samples
-
Phenacetin internal standard solution (concentration to be optimized)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of the Phenacetin internal standard solution.
-
Add 2 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to a vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are general conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water or 2mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for rifampicin.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Rifampicin: Monitor the transition from the precursor ion (e.g., m/z 823.4) to a specific product ion (e.g., m/z 791.4).
-
Internal Standard: Monitor the appropriate transition for the chosen IS.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Visualizations
Caption: Workflow for Rifampicin Therapeutic Drug Monitoring.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 5. State of the art of real-life concentration monitoring of rifampicin and its implementation contextualized in resource-limited settings: the Tanzanian case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampicin-d8 | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 8. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application of 25-Desacetyl Rifampicin-d3 in Tuberculosis Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis (TB), a persistent global health threat. Therapeutic drug monitoring (TDM) of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, is crucial for optimizing treatment efficacy and minimizing the risk of drug resistance. This document provides detailed application notes and protocols for the use of 25-Desacetyl Rifampicin-d3 as an internal standard in the quantitative analysis of rifampicin and its metabolite in biological matrices, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Analytical Principle
The principle of this application lies in the use of this compound as an internal standard (IS) for the quantification of rifampicin and 25-desacetyl rifampicin. Due to its structural similarity and mass difference from the analytes, the IS co-elutes with the target compounds and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the IS to each sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the IS peak area can be used to construct a calibration curve and accurately determine the analyte concentration in unknown samples.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting rifampicin and its metabolite from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol (B129727) or acetonitrile)
-
Rifampicin and 25-desacetyl rifampicin stock solutions for calibration standards and quality controls
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS (B15284909) system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | See Table 1 |
| Dwell Time | 100 ms per transition |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Table 1: Example MRM Transitions for Rifampicin, 25-Desacetyl Rifampicin, and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| 25-Desacetyl Rifampicin | 781.4 | 749.4 |
| This compound | 784.4 | 752.4 |
| Rifampicin-d8 | 831.4 | 799.4 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize typical quantitative performance data from methods utilizing a deuterated internal standard for the analysis of rifampicin and its metabolite.
Table 2: Calibration and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² Value |
| Rifampicin | Plasma | 25 - 50,000 | > 0.99 |
| 25-Desacetyl Rifampicin | Plasma | 2.5 - 5,000 | > 0.99 |
Table 3: Accuracy and Precision (Quality Control Samples)
| Analyte | Concentration Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Rifampicin | Low QC | 75 | 95 - 105 | < 15 |
| Mid QC | 750 | 90 - 110 | < 15 | |
| High QC | 40,000 | 90 - 110 | < 15 | |
| 25-Desacetyl Rifampicin | Low QC | 7.5 | 95 - 105 | < 15 |
| Mid QC | 75 | 90 - 110 | < 15 | |
| High QC | 4,000 | 90 - 110 | < 15 |
Table 4: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Rifampicin | 25 |
| 25-Desacetyl Rifampicin | 2.5 |
Visualizations
Caption: Overall experimental workflow for the quantification of rifampicin and its metabolite.
Caption: Pharmacokinetic pathway of Rifampicin and its metabolism.
Discussion and Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of rifampicin and its active metabolite, 25-desacetyl rifampicin, in biological samples. The protocols outlined, combined with LC-MS/MS analysis, offer the high sensitivity, specificity, and accuracy required for therapeutic drug monitoring and pharmacokinetic studies in tuberculosis patients. The presented data demonstrates that these methods can achieve low limits of quantification and excellent linearity over a wide dynamic range, making them suitable for clinical research and routine diagnostic applications. The successful implementation of such analytical methods is pivotal in personalizing TB therapy and combating the emergence of drug resistance.
Application Note: Simultaneous Determination of Rifampicin and its Metabolites by HPLC-UV
Introduction
Rifampicin (B610482) is a critical first-line antibiotic for the treatment of tuberculosis. Monitoring its plasma concentration, along with its metabolites, is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. The primary metabolite, 25-desacetyl-rifampicin, retains some antibacterial activity.[1][2] Other significant metabolites include 3-formyl-rifampicin and rifampicin-N-oxide. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of rifampicin and its key metabolites in biological matrices.
Data Presentation
The following tables summarize the chromatographic conditions and method validation parameters from various published HPLC-UV methods for the determination of rifampicin and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Method 1[3] | Method 2[4] | Method 3[5][6] | Method 4[7] |
| Analytes | Rifampicin, 25-desacetyl-rifampicin | Rifampicin, 25-desacetyl-rifampicin | Rifampicin, 25-desacetyl-rifampicin | Rifampicin |
| Column | C18 | C18 | C18 Phenomenex Luna | Atlantis dC18 |
| Mobile Phase | 0.05 M Phosphate (B84403) Buffer: Acetonitrile (55:45 v/v) | Methanol (B129727): 0.01 M Sodium Phosphate Buffer pH 5.2 (65:35 v/v) | Water and Methanol (Gradient) | 0.01 M Monobasic Sodium Phosphate pH 4.5: Acetonitrile (60:40 v/v) |
| Flow Rate | Not Specified | Not Specified | Not Specified | 1.0 mL/min |
| Detection Wavelength | 254 nm | Not Specified | 254 nm | 337 nm |
| Internal Standard | Rifapentine (B610483) | Rifapentine | Neostigmine | Hydrochlorothiazide |
| Run Time | < 11 min | < 17 min | < 11 min | 8 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Plasma)[3] | Method 2 (Plasma)[5][6] | Method 3 (Plasma)[7] |
| Linearity Range (Rifampicin) | 0.25 - 15.0 µg/mL | 0 - 200 µM | Not Specified |
| Linearity Range (25-desacetyl-rifampicin) | 0.25 - 15.0 µg/mL | 0 - 200 µM | Not Specified |
| Limit of Detection (LOD) - Rifampicin | Not Specified | 5.86 µM | Not Specified |
| Limit of Quantification (LOQ) - Rifampicin | Not Specified | 17.75 µM | Not Specified |
| Limit of Detection (LOD) - 25-desacetyl-rifampicin | Not Specified | 7.78 µM | Not Specified |
| Limit of Quantification (LOQ) - 25-desacetyl-rifampicin | Not Specified | 23.57 µM | Not Specified |
| Recovery (Rifampicin) | > 90% | Not Specified | Not Specified |
| Recovery (25-desacetyl-rifampicin) | 79% | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the simultaneous determination of rifampicin and its metabolites in human plasma, adapted from validated methods.[3][4]
1. Materials and Reagents
-
Rifampicin reference standard
-
25-desacetyl-rifampicin reference standard
-
Rifapentine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Sodium Phosphate
-
Phosphoric Acid
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Sample vials
3. Preparation of Solutions
-
Mobile Phase (0.05 M Phosphate Buffer: Acetonitrile, 55:45 v/v): Dissolve an appropriate amount of monobasic sodium phosphate in deionized water to make a 0.05 M solution. Adjust pH to 5.2 with phosphoric acid. Mix 550 mL of the buffer with 450 mL of acetonitrile. Filter and degas before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve rifampicin, 25-desacetyl-rifampicin, and rifapentine in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with methanol to obtain a range of concentrations for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the rifapentine stock solution with methanol to obtain a concentration of 10 µg/mL.
4. Sample Preparation (Plasma)
-
Pipette 500 µL of plasma (calibration standard, quality control, or unknown sample) into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL Rifapentine).
-
Vortex for 10 seconds.
-
Add 3 mL of a methyl tert-butyl ether and dichloromethane (B109758) mixture (70:30, v/v).[7]
-
Vortex for 3 minutes.
-
Centrifuge at 4200 rpm for 15 minutes.[7]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the solution to an autosampler vial for injection.
5. Chromatographic Analysis
-
Set the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
Inject 100 µL of the prepared sample.
-
Run the analysis for approximately 15 minutes to allow for the elution of all compounds of interest.
6. Data Analysis
-
Identify the peaks for rifampicin, 25-desacetyl-rifampicin, and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analytes in the unknown samples using the regression equation from the calibration curve.
Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic conversion of Rifampicin to its major metabolites.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the analysis of Rifampicin and metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
Application Notes and Protocols: The Role of 25-Desacetyl Rifampicin and its Deuterated Analog in Drug-Drug Interaction Studies
Introduction
Rifampicin (B610482), a potent antibiotic, is a cornerstone compound in clinical drug-drug interaction (DDI) studies.[1][2][3] Its significance stems from its robust induction of various cytochrome P450 (CYP) enzymes and drug transporters, most notably CYP3A4.[1][4][5][6] This induction can significantly alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy. A key aspect of understanding Rifampicin's complete impact is the study of its primary and active metabolite, 25-Desacetyl Rifampicin.[7][8]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the role of 25-Desacetyl Rifampicin in DDI studies. It will also clarify the critical function of its stable isotope-labeled counterpart, 25-Desacetyl Rifampicin-d3, as an internal standard for accurate quantification in bioanalytical methods.[9]
The Role of this compound
It is crucial to understand that this compound is not used as an active agent in DDI studies. Its role is that of an analytical tool. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification makes the molecule chemically identical to 25-Desacetyl Rifampicin but with a slightly higher molecular weight. In mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this mass difference allows for its clear distinction from the unlabeled (native) metabolite.
Therefore, this compound is added to biological samples (e.g., plasma, microsomes) at a known concentration during the analytical process to serve as an internal standard. This allows for precise and accurate quantification of the 25-Desacetyl Rifampicin formed during a DDI study by correcting for variability in sample preparation and instrument response.
Application in Drug-Drug Interaction Studies
The primary application of quantifying 25-Desacetyl Rifampicin in DDI studies is to gain a comprehensive understanding of the inductive and metabolic profile of Rifampicin. Both Rifampicin and its 25-desacetyl metabolite contribute to the overall pharmacological effect and induction of metabolic enzymes.[7] Monitoring the concentrations of both parent drug and metabolite is essential for building accurate pharmacokinetic and pharmacodynamic (PK/PD) models.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Rifampicin and its metabolite, 25-Desacetyl Rifampicin, in healthy adults. These values highlight the significant presence of the metabolite and the variability in its formation and elimination.
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | [10] |
| Time to Maximum Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [11] |
| Metabolite to Parent AUC Ratio | N/A | 14 ± 6% | [7] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Induction Study in Human Hepatocytes
This protocol outlines a typical experiment to evaluate the induction of CYP3A4 by Rifampicin, with quantification of 25-Desacetyl Rifampicin.
Objective: To determine the potential of Rifampicin to induce CYP3A4 enzyme activity in cultured human hepatocytes and to quantify the formation of its major metabolite, 25-Desacetyl Rifampicin.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Rifampicin
-
Midazolam (as a CYP3A4 probe substrate)
-
This compound (as internal standard)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to acclimate according to the supplier's instructions.
-
Treatment: Treat the hepatocytes with various concentrations of Rifampicin (e.g., 0.1, 1, 10 µM) and a vehicle control for 48-72 hours.
-
CYP3A4 Activity Assay:
-
After the treatment period, incubate the cells with a probe substrate for CYP3A4, such as midazolam.
-
Collect the supernatant at various time points.
-
Analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS to determine CYP3A4 activity.
-
-
Metabolite Quantification:
-
At the end of the treatment period, collect the cell culture supernatant.
-
Add a known concentration of this compound to each sample as an internal standard.
-
Perform a protein precipitation or liquid-liquid extraction.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 25-Desacetyl Rifampicin.
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 activity by comparing the metabolite formation in Rifampicin-treated cells to the vehicle control.
-
Determine the concentration of 25-Desacetyl Rifampicin in the cell culture medium.
Protocol 2: LC-MS/MS Quantification of 25-Desacetyl Rifampicin
This protocol provides a general framework for the quantitative analysis of 25-Desacetyl Rifampicin in a biological matrix.
Objective: To accurately quantify the concentration of 25-Desacetyl Rifampicin in plasma or cell culture media using LC-MS/MS with a deuterated internal standard.
Materials:
-
Biological matrix (plasma, cell culture supernatant)
-
25-Desacetyl Rifampicin analytical standard
-
This compound
-
Acetonitrile (B52724) with 0.1% formic acid (Protein Precipitation Solution)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 50 µL of the biological sample, add 150 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable gradient elution on a C18 column to separate the analyte from other matrix components.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of 25-Desacetyl Rifampicin into a blank biological matrix and processing as described above.
-
Calculate the ratio of the peak area of 25-Desacetyl Rifampicin to the peak area of this compound.
-
Plot the peak area ratio against the known concentrations to generate a calibration curve.
-
Determine the concentration of 25-Desacetyl Rifampicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Rifampicin-Mediated CYP3A4 Induction
Experimental Workflow for In Vitro DDI Study
References
- 1. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data | PLOS One [journals.plos.org]
- 2. ICH M12: Pharma industry wants clarity on rifampin dosing, more information on biomarkers | RAPS [raps.org]
- 3. researchgate.net [researchgate.net]
- 4. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pregnane X Receptor in Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crioac-lyon.fr [crioac-lyon.fr]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of 25-Desacetyl Rifampicin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect during the liquid chromatography-mass spectrometry (LC-MS) analysis of 25-Desacetyl Rifampicin.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of 25-Desacetyl Rifampicin, with a focus on identifying and mitigating matrix effects.
Question: I am observing poor reproducibility and accuracy in my 25-Desacetyl Rifampicin quantification. Could this be due to a matrix effect?
Answer: Yes, poor reproducibility and accuracy are common indicators of unaddressed matrix effects. The matrix effect, which can manifest as ion suppression or enhancement, is caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This can lead to erroneous quantitative results.[1] To systematically troubleshoot this issue, follow the workflow below.
Caption: Troubleshooting workflow for inconsistent quantification.
Question: How can I quantitatively assess the matrix effect for 25-Desacetyl Rifampicin?
Answer: The most common method to quantitatively assess the matrix effect is the post-extraction spike experiment.[3][4] This involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte to the signal of the analyte in a neat solution at the same concentration.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of 25-Desacetyl Rifampicin into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final evaporation step, spike the 25-Desacetyl Rifampicin standard into the dried extract at the same concentration as Set A before reconstitution.
-
Set C (Pre-Spiked Matrix for Recovery): Spike the 25-Desacetyl Rifampicin standard into the blank biological matrix before the extraction process begins. Extract as usual.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for 25-Desacetyl Rifampicin.
-
Calculate the Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%RE): %RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
For a robust method, the matrix factor should ideally be between 0.75 and 1.25.[2]
Question: I have confirmed significant ion suppression for 25-Desacetyl Rifampicin. What are the best strategies to mitigate this?
Answer: When significant ion suppression is detected, a systematic approach to mitigation is necessary. The following decision tree can guide your strategy, which generally involves improving sample cleanup, optimizing chromatography, or using a more suitable internal standard.
Caption: Decision tree for mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples for an analyte like 25-Desacetyl Rifampicin? A1: In plasma, the most common sources of matrix effects are phospholipids (B1166683) and proteins.[2] Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI) mode.[2] Sample preparation techniques like protein precipitation can be quick but may not effectively remove phospholipids.[5] More rigorous methods like Solid-Phase Extraction (SPE) are often employed for cleaner extracts.[6]
Q2: Can I just dilute my sample to reduce the matrix effect? A2: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[7] However, this approach is only viable if the resulting concentration of 25-Desacetyl Rifampicin remains well above the lower limit of quantification (LLOQ) of your assay.[7] Always verify that method sensitivity is not compromised.[7]
Q3: What type of internal standard is best for compensating for the matrix effect? A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[3][8] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction and improves data quality. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for the matrix effect as effectively.[2]
Q4: My method for Rifampicin is validated. Can I assume the same conditions will work for its metabolite, 25-Desacetyl Rifampicin, without matrix effect issues? A4: Not necessarily. While their structures are similar, 25-Desacetyl Rifampicin is more polar than Rifampicin. This difference in polarity can affect its retention time on a reversed-phase column, potentially causing it to elute in a region with different interfering matrix components.[9] It is crucial to independently evaluate the matrix effect for 25-Desacetyl Rifampicin during method development and validation.[2]
Q5: Are there alternative ionization techniques to ESI that are less prone to matrix effects? A5: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than ESI, especially for less polar compounds.[10] If you continue to face severe and unmanageable ion suppression with ESI, exploring APCI could be a viable alternative, provided your analyte ionizes efficiently with this technique.[2][10]
Quantitative Data Summary
The following tables summarize typical quantitative results from LC-MS/MS method validations for Rifampicin and its metabolite, 25-Desacetyl Rifampicin, providing context for expected performance.
Table 1: Sample Preparation Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Citation |
| Rifampicin | Plasma | Liquid-Liquid Extraction | 48.65 - 55.15 | Not explicitly quantified | [11] |
| Rifampicin & Metabolites | Plasma | Solid-Phase Extraction (SPE) | 60 - 86 | 93 - 111 | [6] |
| 25-O-desacetyl rifapentine | Breastmilk | Protein Precipitation & SPE | 71.1 | 95.7 (Process Efficiency) | [12] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Method for Rifampicin & 25-Desacetyl Rifampicin | Citation |
| LC Column | Zorbax SB-Aq (50 mm × 4.6mm, 5 µm) | [6] |
| Mobile Phase A | 5mM ammonium (B1175870) acetate | [6] |
| Mobile Phase B | 90% acetonitrile (B52724) with 0.1% formic acid | [6] |
| Flow Rate | Not specified | [6] |
| Ionization Mode | Positive Ionization | [6] |
| Detection | Multiple Reaction Monitoring (MRM) | [6] |
| Total Run Time | 6 minutes | [6] |
References
- 1. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
Technical Support Center: Chromatography of 25-Desacetyl Rifampicin
Welcome to the technical support center for troubleshooting chromatographic issues related to 25-Desacetyl Rifampicin. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for analyzing 25-Desacetyl Rifampicin?
A successful separation of 25-Desacetyl Rifampicin is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). Common method parameters include:
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is common.[1][2][3] The aqueous phase is often buffered to a specific pH to ensure good peak shape.
-
Detection: UV detection at approximately 254 nm is a common method.[1][3]
Q2: What are the known pKa values for 25-Desacetyl Rifampicin?
Q3: Why is my 25-Desacetyl Rifampicin peak tailing?
Peak tailing for 25-Desacetyl Rifampicin is a common issue and can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: As a basic compound, 25-Desacetyl Rifampicin can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction mechanism leads to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the analyte may exist in multiple ionic forms, or interact strongly with the stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing.[1]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
Q4: Can the sample solvent affect the peak shape of 25-Desacetyl Rifampicin?
Yes, the composition of the solvent in which the sample is dissolved can significantly impact the peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including broadening or fronting.[4] It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker elution strength if possible.
Troubleshooting Guide: Poor Peak Shape of 25-Desacetyl Rifampicin
This guide will walk you through a systematic approach to troubleshooting poor peak shape for 25-Desacetyl Rifampicin, covering common issues like peak tailing, broadening, and fronting.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor peak shape in chromatography.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.
1.1. Influence of Mobile Phase pH
-
Problem: 25-Desacetyl Rifampicin is a basic compound. At a higher mobile phase pH, residual silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to strong secondary ionic interactions with the protonated basic analyte. This results in significant peak tailing.
-
Solution: Lowering the pH of the mobile phase to around 3-4 will protonate the silanol groups, minimizing these secondary interactions. The use of a buffer (e.g., phosphate (B84403) or acetate) is crucial to maintain a consistent pH throughout the analysis.
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry *
| Mobile Phase pH | Expected Peak Asymmetry (As) | Peak Shape Description |
| 7.0 | > 2.0 | Severe Tailing |
| 5.2 | ~1.5 - 2.0 | Moderate Tailing |
| 4.0 | ~1.2 - 1.5 | Slight Tailing |
| 3.0 | < 1.2 | Symmetrical |
Note: This table provides illustrative values based on general chromatographic principles for basic compounds and is intended to demonstrate the expected trend.
1.2. Analyte Concentration
-
Problem: High concentrations of 25-Desacetyl Rifampicin can lead to mass overload of the stationary phase, causing peak broadening and tailing.[1] This is particularly noted at millimolar concentrations.[1]
-
Solution: Reduce the concentration of the sample being injected. If high sensitivity is required, consider using a more sensitive detector or optimizing other method parameters.
Illustrative Data: Effect of Concentration on Peak Tailing Factor *
| Concentration (µg/mL) | Expected Tailing Factor (Tf) |
| 100 | > 1.8 |
| 50 | ~ 1.5 |
| 10 | ~ 1.2 |
| 1 | < 1.2 |
Note: This table provides illustrative values based on literature descriptions and is intended to demonstrate the expected trend.
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is wider than the latter half.
-
Problem: This can be caused by column overload (both mass and volume), or when the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[4] In the latter case, the analyte travels too quickly at the beginning of the column, leading to a distorted peak. Column collapse, although less common, can also lead to fronting.
-
Solution:
-
Reduce Injection Volume: If volume overload is suspected, decrease the injection volume.
-
Dilute the Sample: If mass overload is the issue, dilute the sample.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase composition. If the analyte is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility and then inject the smallest possible volume.
-
Peak Broadening
Peak broadening results in a wider peak with a lower height, which can compromise resolution and sensitivity.
-
Problem: At higher concentrations, 25-Desacetyl Rifampicin is known to exhibit peak broadening.[1] Other potential causes include extra-column volume (e.g., excessive tubing length or diameter between the injector and the column, and between the column and the detector) and a loss of column efficiency.
-
Solution:
-
Reduce Sample Concentration: As with peak tailing, reducing the sample concentration can often alleviate broadening.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.
-
Check Column Performance: A loss of column efficiency can be due to contamination or degradation. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.
-
Experimental Protocols
Below are examples of experimental protocols that can be used as a starting point for the analysis of 25-Desacetyl Rifampicin.
Protocol 1: Gradient HPLC Method
This method is suitable for the simultaneous analysis of Rifampicin and 25-Desacetyl Rifampicin.[1]
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0 min: 10% B, 5 min: 80% B, 9 min: 80% B, 10 min: 95% B, 11.5 min: 10% B, 12.5 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 27 °C |
| Injection Volume | 15 µL |
| Detection | 254 nm |
Protocol 2: Isocratic HPLC Method
This method is optimized for the analysis of 25-Desacetyl Rifampicin in biological matrices.[3]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Eclipse XDB-C18) |
| Mobile Phase | 65:35 (v/v) Methanol : 0.01 M Sodium Phosphate Buffer, pH 5.2 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | 254 nm |
Diagram: General Experimental Workflow
Caption: A typical workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d3 in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin-d3 in serum samples. Our aim is to help you improve recovery rates and ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound from serum can be a significant issue. This guide provides a systematic approach to identifying and resolving common problems.
Question: We are experiencing low and inconsistent recovery of this compound from our serum samples. What are the potential causes and how can we troubleshoot this?
Answer:
Low recovery can stem from several factors throughout the sample handling and extraction process. Here is a step-by-step troubleshooting guide:
1. Sample Handling and Stability:
-
Analyte Degradation: Rifampicin (B610482) and its metabolites are susceptible to degradation. One study found that Rifampicin degrades rapidly in plasma at ambient temperature, with a 54% loss observed within 8 hours.[1]
-
Troubleshooting:
-
Minimize Time at Room Temperature: Process samples as quickly as possible.
-
Use of Stabilizers: The addition of ascorbic acid has been shown to effectively prevent the degradation of Rifampicin in plasma for up to 12 hours at ambient temperature and for at least 14 days at -20°C.[1] Consider adding a stabilizer to your collection tubes if immediate processing is not feasible.
-
Proper Storage: Store serum samples at -20°C or lower if they are not for immediate analysis.
-
2. Extraction Method Optimization:
The choice of extraction method is critical for achieving high recovery. The three most common methods are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PP): This is often the simplest and fastest method.
-
Common Issues: Incomplete protein removal leading to ion suppression in LC-MS/MS analysis, and co-precipitation of the analyte with the protein pellet.
-
Troubleshooting:
-
Choice of Solvent: Methanol (B129727) is commonly used for the deproteinization of plasma samples for Rifampicin and its metabolite analysis, with high recovery rates reported.[2] Acetonitrile is another option.[3] Experiment with different organic solvents and their ratios to serum to optimize precipitation and minimize analyte loss.
-
Temperature: Perform precipitation at low temperatures (e.g., on ice) to enhance protein removal.
-
Vortexing and Centrifugation: Ensure thorough vortexing to break protein-analyte interactions and adequate centrifugation speed and time to form a compact pellet.
-
-
-
Liquid-Liquid Extraction (LLE): This method can provide cleaner extracts than PP.
-
Common Issues: Poor partitioning of the analyte into the organic phase, emulsion formation, and low recovery of more polar metabolites. The recovery of 25-Desacetyl Rifampicin has been reported to be around 79% in plasma using a liquid extraction method.[4]
-
Troubleshooting:
-
Solvent Selection: The choice of organic solvent is crucial. Ethyl acetate (B1210297) and methyl tert-butyl ether with dichloromethane (B109758) have been used for the extraction of Rifampicin.[5][6] Test different solvents and mixtures to find the optimal one for this compound.
-
pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds. Experiment with adjusting the pH of the serum sample before extraction.
-
Salting-Out Effect: Adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic layer.
-
-
-
Solid-Phase Extraction (SPE): This method can provide the cleanest extracts and allows for sample concentration.
-
Common Issues: Inappropriate sorbent selection, incomplete elution of the analyte, and breakthrough of the analyte during loading.
-
Troubleshooting:
-
Sorbent Selection: Reversed-phase (e.g., C18) sorbents are commonly used for Rifampicin and its metabolites.[7]
-
Method Optimization: Systematically optimize each step of the SPE protocol:
-
Conditioning: Ensure the sorbent is properly activated.
-
Loading: Use an appropriate flow rate to allow for sufficient interaction between the analyte and the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution: Use a solvent that can completely elute the analyte from the sorbent. Test different elution solvents and volumes.
-
-
-
Troubleshooting Decision Tree:
Frequently Asked Questions (FAQs)
Q1: Which extraction method generally gives the highest recovery for 25-Desacetyl Rifampicin?
A1: While SPE can often provide the cleanest samples, protein precipitation with methanol has been reported to yield excellent recovery for both Rifampicin and 25-Desacetyl Rifampicin, with recovery rates between 90.3-108.2% for Rifampicin and 93.1-107.5% for 25-Desacetyl Rifampicin.[2] However, the optimal method can be matrix and laboratory-dependent. We recommend starting with protein precipitation due to its simplicity and high reported recovery, and then exploring LLE or SPE if further cleanup is required.
Q2: Can the type of blood collection tube affect the recovery of this compound?
A2: Yes, the choice of blood collection tube can significantly impact the measured concentrations of metabolites.[8] While specific studies on this compound and collection tubes are limited, it is a critical factor to consider. For method development and validation, it is crucial to use the same type of collection tube consistently. If you are switching tube types (e.g., from serum separator tubes (SST) to EDTA plasma), you may need to re-validate your assay.
Q3: How can I be sure that the low recovery is not due to issues with my LC-MS/MS system?
A3: To isolate the problem, you should perform a system suitability test. Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration and inject it directly into the LC-MS/MS system. If the response is as expected, the issue likely lies within the sample preparation and extraction process. If the response is low, you will need to troubleshoot your instrument.
Q4: What are the typical recovery rates for different extraction methods?
A4: Recovery rates can vary between laboratories and specific protocols. However, based on published data, here is a summary of expected recovery ranges for 25-Desacetyl Rifampicin.
| Extraction Method | Analyte | Reported Recovery (%) | Reference |
| Protein Precipitation | 25-Desacetyl Rifampicin | 93.1 - 107.5 | [2] |
| Liquid-Liquid Extraction | 25-Desacetyl Rifampicin | 79 | [4] |
| Solid-Phase Extraction | Rifampicin | Data not specified | [7] |
Note: Recovery for the deuterated internal standard (this compound) is expected to be very similar to the non-deuterated analyte.
Experimental Protocols
Below are generalized protocols for the three main extraction methods. These should be optimized for your specific laboratory conditions and instrumentation.
Protein Precipitation (PP) Protocol
Liquid-Liquid Extraction (LLE) Protocol
Solid-Phase Extraction (SPE) Protocol
References
- 1. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.nirt.res.in [eprints.nirt.res.in]
- 4. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Impact of Blood Collection Tubes and Sample Handling Time on Serum and Plasma Metabolome and Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with 25-Desacetyl Rifampicin
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 25-Desacetyl Rifampicin (B610482) and other co-eluting compounds. This resource provides troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is 25-Desacetyl Rifampicin and why is its separation challenging?
A1: 25-Desacetyl Rifampicin is a primary and active metabolite of the antibiotic Rifampicin.[1][2] Its chemical structure is very similar to Rifampicin and other related impurities, which can lead to similar retention times and co-elution during chromatographic analysis. Achieving baseline separation is crucial for accurate quantification and impurity profiling in pharmaceutical development and quality control.
Q2: I am observing co-eluting or poorly resolved peaks for 25-Desacetyl Rifampicin. What are the initial troubleshooting steps?
A2: When faced with co-eluting peaks, a systematic approach to method optimization is recommended. The resolution of two peaks is influenced by three main factors: efficiency, selectivity, and retention factor.[3][4] A resolution value (Rs) of greater than 1.5 is generally desired for baseline separation.[4]
Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:
-
Assess Peak Shape: Check for peak fronting or tailing. Poor peak shape can contribute to apparent co-elution.
-
Optimize Mobile Phase Gradient: A shallow gradient is often key to separating closely eluting compounds.[4]
-
Adjust Mobile Phase Composition: Modifying the organic modifier or the pH of the aqueous phase can alter selectivity.[4]
-
Evaluate the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry may be necessary.[3][4]
Troubleshooting Guide: Step-by-Step Peak Resolution
Step 1: Mobile Phase Optimization
Q3: How can I optimize my mobile phase to improve the separation of 25-Desacetyl Rifampicin?
A3: Mobile phase optimization is often the most effective first step.
-
Gradient Adjustment: If you are using a gradient method, try decreasing the slope of the gradient during the elution window of the peaks of interest. Introducing an isocratic hold in this region can also significantly improve resolution.[4]
-
Organic Modifier: Switching between common reversed-phase organic solvents like acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different chemical properties.[4]
-
pH Modification: The pH of the aqueous portion of the mobile phase can influence the ionization state of 25-Desacetyl Rifampicin and other analytes, thereby affecting their retention and potentially improving separation. Acidifying the mobile phase with additives like formic acid or phosphoric acid is a common strategy to achieve better peak shape and consistent retention.[4]
Step 2: Stationary Phase Selection
Q4: My peaks are still co-eluting after mobile phase optimization. What are my options for the stationary phase?
A4: If adjusting the mobile phase does not provide adequate resolution, consider changing the stationary phase.
-
Alternative Column Chemistries: Switching from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or cyano (CN) phase, can offer different selectivity and potentially resolve the co-eluting peaks.[4]
-
Column Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can increase column efficiency, leading to sharper peaks and improved resolution.[3][4]
Step 3: Other Chromatographic Parameters
Q5: Are there other parameters I can adjust to resolve co-eluting peaks?
A5: Yes, other instrumental parameters can be fine-tuned:
-
Temperature: Adjusting the column temperature can alter selectivity and viscosity of the mobile phase. Lower temperatures generally increase retention and may improve resolution, while higher temperatures can decrease analysis time.[5]
-
Flow Rate: A lower flow rate can sometimes enhance resolution, but it will also increase the analysis time.[4]
Experimental Protocols & Data
HPLC Method Development for Rifampicin and its Impurities
The following table summarizes starting conditions for HPLC method development based on published methods for Rifampicin and its related compounds.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | Eclipse XDB-C8 |
| Mobile Phase A | 0.05M KH2PO4 buffer (pH 4.0) | 0.01 M Sodium Phosphate buffer (pH 5.2) |
| Mobile Phase B | Methanol | Methanol |
| Gradient/Isocratic | Isocratic (55:35 A:B) | Isocratic (35:65 A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 230 nm | 254 nm |
| Reference | [6] | [7] |
Supercritical Fluid Chromatography (SFC) as an Alternative
For challenging separations, SFC can be a powerful alternative to HPLC due to its different separation mechanism.
| Parameter | SFC Method |
| Column | Diol |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.1% ammonium (B1175870) formate (B1220265) and 2% water |
| Gradient | Gradient elution |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Reference | [8][9] |
Visualizing Experimental Workflows
Workflow for Troubleshooting Co-eluting Peaks
This diagram outlines a logical workflow for addressing co-elution issues.
Caption: A systematic approach to resolving co-eluting peaks.
HPLC Method Development Workflow
This diagram illustrates a typical workflow for developing a new HPLC method.
Caption: A general workflow for HPLC method development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 25-Desacetyl Rifampicin-d3 Quantification
Welcome to the technical support center for the quantification of 25-Desacetyl Rifampicin-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the bioanalysis of 25-Desacetyl Rifampicin using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
25-Desacetyl Rifampicin is the primary active metabolite of the antibiotic Rifampicin.[1][2] this compound is a stable isotope-labeled (SIL) version of this metabolite, where three hydrogen atoms have been replaced with deuterium. It is considered the gold standard for an internal standard in quantitative mass spectrometry assays because it is chemically identical to the analyte and will behave similarly during sample extraction, chromatography, and ionization.[3] This helps to correct for variability in the analytical process, leading to more accurate and precise results.
Q2: My quantitative results are inconsistent. What are the common causes when using a deuterated internal standard like this compound?
Inaccurate or inconsistent results can arise from several factors, including:
-
Differential Matrix Effects: Even with a SIL internal standard, the analyte and the standard can experience different levels of ion suppression or enhancement from components in the biological matrix.
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[4][5]
-
Contamination of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.
-
Poor Chromatographic Resolution: If the analyte and internal standard are not completely co-eluting, they may be affected differently by matrix effects.
-
Analyte and Standard Stability: Degradation of 25-Desacetyl Rifampicin or its d3 standard during sample collection, storage, or processing can lead to inaccurate measurements.
Q3: I am observing a poor signal or no signal for this compound. What should I check?
Several factors could lead to a poor or absent signal for your internal standard:
-
Incorrect Mass Spectrometry Parameters: Verify that the correct precursor and product ion transitions (MRM transitions) are being monitored for this compound.
-
Degradation: 25-Desacetyl Rifampicin and its standard can be unstable. Ensure proper storage at -20°C and minimize exposure to light and elevated temperatures during sample preparation.[6]
-
Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix will result in a low signal. Review your protein precipitation or liquid-liquid extraction procedure.
-
Ion Source Problems: A dirty or malfunctioning ion source can lead to a general loss of signal for all analytes.
Q4: My calibration curve is non-linear. What could be the cause?
A non-linear calibration curve can be caused by:
-
Isotopic Contribution: At high concentrations of the analyte, the natural isotopic abundance of the unlabeled compound can contribute to the signal of the deuterated internal standard, leading to a non-linear response.
-
Detector Saturation: If the concentration of your highest calibration standard is too high, it can saturate the mass spectrometer's detector.
-
Incorrect Internal Standard Concentration: An inappropriately high or low concentration of the internal standard can affect the linearity of the response.
Troubleshooting Guide
Issue 1: Inaccurate or Imprecise Results
If you are experiencing inaccurate or imprecise quantification, consider the following troubleshooting steps:
-
Verify Co-elution: Overlay the chromatograms of 25-Desacetyl Rifampicin and this compound to ensure they are eluting at the same retention time. A slight shift can sometimes be observed with deuterated standards, which may require chromatographic optimization.
-
Assess Matrix Effects: Prepare a set of quality control (QC) samples in the biological matrix and another set in a clean solvent. A significant difference in the calculated concentrations indicates the presence of matrix effects. Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
-
Check for Isotopic Exchange: Analyze a high-concentration solution of the this compound standard alone. The presence of a signal at the mass transition of the unlabeled analyte suggests that back-exchange is occurring. This can be influenced by pH and temperature, so ensure your sample processing conditions are controlled.[5][7]
-
Evaluate Internal Standard Purity: If possible, analyze the this compound standard by high-resolution mass spectrometry to check for the presence of the unlabeled analyte.
Issue 2: Carryover
Carryover of Rifampicin and its metabolites is a known issue in LC-MS/MS analysis and can lead to artificially high results in subsequent samples.
-
Optimize Wash Solvents: Use a strong organic solvent, potentially with a small amount of acid or base, in your autosampler wash protocol to effectively clean the injection system between samples.
-
Column Flushing: Introduce a high-organic flush step at the end of your gradient to ensure all analytes are eluted from the column before the next injection.
-
Alternative Column Chemistry: If carryover persists, consider trying a different C18 column from another manufacturer or a different stationary phase altogether.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting 25-Desacetyl Rifampicin from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for 25-Desacetyl Rifampicin Quantification
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 2: Example MRM Transitions for 25-Desacetyl Rifampicin and its d3-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 25-Desacetyl Rifampicin | 781.4 | 151.1 | 35 |
| This compound | 784.4 | 151.1 | 35 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized experimentally.
Visualizations
Caption: A typical experimental workflow for the quantification of 25-Desacetyl Rifampicin.
Caption: A decision tree for troubleshooting inconsistent results in this compound quantification.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 25-Desacetyl Rifampicin-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 25-Desacetyl Rifampicin-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a reduced analyte signal, which can compromise the sensitivity, accuracy, and precision of the quantitative analysis.[2] For an internal standard like this compound, ion suppression can lead to inaccurate quantification of the unlabeled analyte.
Q2: What are the common sources of ion suppression in plasma or serum samples for this analysis?
A2: The most common sources of ion suppression in biological matrices like plasma and serum are endogenous components such as phospholipids (B1166683), salts, and proteins.[1][3] Exogenous contaminants introduced during sample collection and preparation can also contribute to ion suppression.[2] For rifampicin (B610482) and its metabolites, there is also a potential for chelation with ferric ions in the sample, which can impact recovery and contribute to matrix effects.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the baseline signal of the infused analyte indicates a region of ion suppression. The magnitude of the signal drop provides a quantitative measure of the suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Protein Precipitation (PPT): While quick and simple, PPT is often the least effective method for removing phospholipids and other small molecule interferences.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach for rifampicin and its metabolites involves extraction with a mixture of diethyl ether and dichloromethane.[4]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by selectively isolating the analyte. A protocol involving protein precipitation followed by SPE has been shown to be effective.[5]
-
-
Improve Chromatographic Separation:
-
Ensure that this compound is chromatographically resolved from the major regions of ion suppression.
-
Consider using a column with a different selectivity or adjusting the mobile phase gradient to improve separation from interfering phospholipids.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause: Several factors can contribute to poor peak shape, including column issues, inappropriate mobile phase, or sample solvent effects.[6][7]
Solutions:
-
Check for Column Contamination or Degradation: A buildup of matrix components on the column can lead to peak tailing.[8] Regularly flush the column or use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For rifampicin and its metabolites, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the final extract should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[9]
-
Reduce On-Column Mass: Injecting too much analyte can lead to column overload and peak fronting. Reduce the injection volume or dilute the sample.[7]
Issue 3: Significant Carryover
Possible Cause: Carryover, where residual analyte from a previous injection appears in subsequent runs, is a known issue for rifampicin and its metabolites.[10][11] This can be caused by adsorption of the analyte to components of the LC-MS system.
Solutions:
-
Optimize Wash Solvents: Use a strong organic solvent, potentially with additives like formic acid, in the autosampler wash solution to effectively clean the injection needle and sample loop.[12]
-
Modify the Chromatographic Method: Incorporate a high-organic wash step at the end of the gradient to flush the column of any retained analyte.[10]
-
Inject Blank Samples: Running blank solvent injections after high-concentration samples can help identify and mitigate carryover.[12]
Experimental Protocols
Sample Preparation Method Comparison
The following table summarizes different sample preparation techniques that can be employed for the analysis of 25-Desacetyl Rifampicin from plasma.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins. Analyze the supernatant.[11] | Fast and simple. | May not effectively remove all interfering phospholipids and other matrix components, leading to higher ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | To an acidified plasma sample (pH 4.2) containing an antioxidant like ascorbic acid, add a mixture of diethyl ether:dichloromethane (3:2). Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in mobile phase.[4] | Provides a cleaner extract than PPT. | More time-consuming and involves the use of volatile organic solvents. |
| Combined PPT and SPE | Perform an initial protein precipitation with acetonitrile. Further purify the supernatant using a solid-phase extraction (SPE) cartridge.[5] | Offers the most effective removal of matrix interferences, leading to the least ion suppression. | Most time-consuming and costly method. |
Recommended LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in water[11] |
| Mobile Phase B | Acetonitrile[11] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash step. |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically for 25-Desacetyl Rifampicin |
| MRM Transition (IS) | To be determined empirically for this compound |
Note: The optimal MRM transitions for 25-Desacetyl Rifampicin and its deuterated internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer and identifying the most abundant precursor and product ions.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A simultaneous determination of rifampin and 25-desacetylrifampin in cerebrospinal fluid and plasma of rabbit by liquid chromatography - Chan - Acta Pharmacologica Sinica [chinaphar.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: 25-Desacetyl Rifampicin-d3 Stock Solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 25-Desacetyl Rifampicin-d3 stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated form of 25-Desacetyl Rifampicin (B610482), a major active metabolite of the antibiotic Rifampicin.[1][2][3] The deuterium (B1214612) labeling makes it a suitable internal standard for quantitative analysis, such as in pharmacokinetic studies, by mass spectrometry.[4][5] Ensuring the stability of its stock solution is critical for accurate and reproducible experimental results, as degradation can lead to inaccurate quantification of the target analyte.
Q2: What are the common solvents for preparing this compound stock solutions?
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of Rifampicin and its metabolites should be stored at -20°C to ensure stability.[4][6][10][7][11] It is also recommended to protect the solutions from light, as Rifampicin is known to be light-sensitive.[12] Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may contribute to degradation.[8]
Q4: What are the primary degradation pathways for Rifampicin and its metabolites?
A4: The stability of Rifampicin and its derivatives is highly pH-dependent.[13]
-
Acidic conditions: At low pH, Rifampicin can degrade to 3-formyl-rifampicin.[6][13] The presence of isoniazid (B1672263) can accelerate this degradation.[14][15]
-
Alkaline conditions: In alkaline or neutral pH, Rifampicin can undergo deacetylation to form 25-Desacetyl Rifampicin.[6] It can also oxidize to form Rifampicin-quinone.[6][16]
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][17][18][19] These methods can separate the parent compound from its potential degradants, allowing for their identification and quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution. 2. Verify the pH of your experimental solutions. 3. Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products. |
| Precipitate observed in the stock solution after thawing | The concentration of the compound may exceed its solubility in the chosen solvent at lower temperatures. This has been noted for Rifampicin in methanol (B129727).[10][11] | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate completely before use. 2. Consider preparing a more dilute stock solution if the issue persists. |
| Change in color of the stock solution | Oxidation of the compound. Rifampicin solutions are typically reddish-orange. A significant color change could indicate degradation. | 1. Prepare a fresh stock solution. 2. Ensure the stock solution is protected from light and stored under an inert atmosphere if possible. The addition of antioxidants like sodium ascorbate (B8700270) has been shown to prevent oxidation of Rifampicin.[20] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid in an appropriate vial.
-
Solvent Addition: Add the desired volume of high-purity solvent (e.g., methanol or DMSO) to achieve the target concentration. For example, stock solutions of 1 mg/mL are commonly prepared for similar compounds.[6]
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in amber glass vials to protect it from light.[6] Store at -20°C for long-term use.[6][10]
Protocol for Stability Assessment by HPLC
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of Rifampicin and its metabolites.[6][18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is often employed.[6]
-
Flow Rate: A typical flow rate is around 1 mL/min.[19]
-
Detection: UV detection at a wavelength of 254 nm or 341 nm can be used.[17][19]
-
-
Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the parent compound can be compared over time to quantify its stability.
Visualizations
Caption: Workflow for the preparation and stability assessment of this compound stock solutions.
Caption: Troubleshooting guide for stability issues with this compound stock solutions.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Rifampicin | Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy | springermedicine.com [springermedicine.com]
- 4. usbio.net [usbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. allmpus.com [allmpus.com]
- 10. goldbio.com [goldbio.com]
- 11. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 12. fishersci.se [fishersci.se]
- 13. researchgate.net [researchgate.net]
- 14. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
adjusting mobile phase for better separation of Rifampicin and metabolites
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mobile phase for the chromatographic separation of Rifampicin (B610482) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of Rifampicin I should be looking to separate?
A1: The primary and most frequently analyzed metabolite of Rifampicin is 25-desacetylrifampicin.[1][2] Other degradation products that can be monitored include rifampicin quinone and 3-formyl-rifampicin.[1][3]
Q2: What are typical starting mobile phase compositions for separating Rifampicin and its metabolites?
A2: A common starting point for reversed-phase HPLC is a combination of an aqueous buffer and an organic modifier. For Rifampicin analysis, typical mobile phases consist of a phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297)/formate buffer with acetonitrile (B52724) or methanol (B129727) as the organic component.[1][2][4] The ratio of the aqueous to the organic phase is a critical parameter to adjust for optimal separation.
Q3: Why is the pH of the mobile phase so important for this separation?
A3: The pH of the mobile phase is crucial because Rifampicin and its metabolites are ionizable compounds.[5] Controlling the pH helps to maintain a consistent ionization state of the analytes, which in turn ensures reproducible retention times and peak shapes.[6] A pH between 2 and 4 is often a good starting point for method development with basic compounds like Rifampicin.[6] For instance, a mobile phase with a pH of 4.5 has been successfully used.[4][7] It is recommended to adjust the pH of the aqueous component before mixing it with the organic modifier for better accuracy and reproducibility.[6]
Q4: Should I use an isocratic or a gradient elution method?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample matrix and the number of analytes. For simpler separations of Rifampicin and 25-desacetylrifampicin, an isocratic method might be sufficient.[2][4] However, for more complex samples or when separating multiple metabolites and degradation products, a gradient elution is often necessary to achieve adequate separation within a reasonable run time.[1][8][9] Gradient elution can be particularly helpful when dealing with interferences from cofactors and secondary metabolites in biological matrices.[9]
Troubleshooting Guides
Issue 1: Poor Resolution Between Rifampicin and 25-desacetylrifampicin
Symptoms:
-
Overlapping peaks for Rifampicin and its primary metabolite.
-
Inaccurate quantification due to co-elution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Strength | Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. |
| Incorrect Mobile Phase pH | The pKa of Rifampicin is around 1.7 (for the 4-hydroxy group) and 7.9 (for the 3-piperazine nitrogen).[5] Small adjustments to the mobile phase pH can significantly alter the selectivity between Rifampicin and its metabolites. Experiment with pH values around the pKa values, ensuring the final pH is stable for the column being used (typically between pH 2 and 8 for silica-based C18 columns).[6] |
| Suboptimal Organic Modifier | If you are using methanol, consider switching to acetonitrile or vice-versa. Acetonitrile often provides different selectivity and can sometimes resolve closely eluting peaks. |
| Isocratic Elution Limitations | If adjusting the isocratic mobile phase does not yield satisfactory results, switch to a gradient elution method. A shallow gradient can effectively separate closely related compounds. |
Issue 2: Peak Tailing for Rifampicin or its Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | This is a common cause of peak tailing for basic compounds like Rifampicin.[10] Adding a buffer to the mobile phase can help to mask the residual silanol groups on the silica-based column.[10][11] Increasing the buffer concentration can also be effective.[11] |
| Mobile Phase pH Issues | An inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is controlled and optimized as described in the poor resolution section. |
| Column Overload | Injecting too much sample can lead to peak tailing.[11][12] Try diluting your sample and re-injecting to see if the peak shape improves. |
| Column Contamination or Degradation | If peak tailing appears suddenly, it could be due to a contaminated guard column or a deteriorating analytical column.[12] Try replacing the guard column or flushing the analytical column. If the problem persists, the analytical column may need to be replaced. |
Experimental Protocols
Below are examples of detailed methodologies for the separation of Rifampicin and its metabolites.
Method 1: Gradient UPLC-MS/MS for Rifampicin and Metabolites
-
Column: Kinetex Polar C18 (2.6 μm; 150 × 3 mm)[1]
-
Mobile Phase A: 5mM ammonium acetate in water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.35 mL/min[1]
-
Gradient Program:
-
0 min: 1% B
-
8 min: 99% B
-
10 min: 99% B
-
10.5 min: 1% B
-
12 min: 1% B[1]
-
-
Injection Volume: 4 µL[1]
-
Detection: Positive ionization mode by multiple reaction monitoring (MS/MS)[1]
Method 2: Isocratic HPLC for Rifampicin and Desacetylrifampicin
-
Column: C18[2]
-
Mobile Phase: 0.05 M phosphate buffer: acetonitrile (55:45 v/v)[2]
-
Detection: UV at 254 nm[2]
-
Retention Times: 2.9 min (Desacetylrifampicin), 4.8 min (Rifampicin)[2]
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Rifampicin and Metabolite Separation
| Method | Aqueous Phase | Organic Phase | Elution Type | Key Analytes | Reference |
| UPLC-MS/MS | 5mM ammonium acetate with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Gradient | Rifampicin, 25-desacetylrifampicin, rifampicin quinone, 3-formyl-rifampicin | [1] |
| HPLC-UV | 0.05 M phosphate buffer | Acetonitrile | Isocratic | Rifampicin, desacetylrifampicin | [2] |
| HPLC-PDA | Water | Methanol | Gradient | Rifampicin, 25-O-desacetyl rifampicin | [8][9] |
| HPLC-UV | 0.01 M monobasic sodium phosphate (pH 4.5) | Acetonitrile | Isocratic | Rifampicin | [4] |
| HPLC-UV | 0.075 M monopotassium phosphate with 1.0M citric acid | Methanol-acetonitrile | Isocratic | Rifampicin, rifampicin quinone, rifamycin (B1679328) SV, rifampicin N-oxide, 3-formylrifamycin SV | [3] |
| LC-MS | 2mM ammonium acetate | Methanol | Isocratic | Rifampicin | [13] |
| RP-HPLC | Acetate buffer (pH 4.5) | Acetonitrile | Isocratic | Rifampicin | [7] |
| RP-HPLC | Potassium Dihydrogen Orthophosphate buffer (pH 6.5) | Acetonitrile | Isocratic | Rifampicin | [14] |
Visualizations
Workflow for Mobile Phase Optimization
Caption: A logical workflow for troubleshooting and optimizing the mobile phase for better separation.
Signaling Pathway for Troubleshooting Peak Tailing
Caption: A decision tree outlining the causes and solutions for peak tailing issues.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. ijpca.org [ijpca.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (SIL-IS) in the validation of analytical methods for the quantification of rifampicin (B610482) and its related compounds. The performance of methods utilizing a deuterated metabolite as an internal standard is compared with those using a deuterated analog of the parent drug, such as Rifampicin-d8. This comparison is supported by experimental data from published studies to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Introduction to Stable Isotope-Labeled Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification. The choice between a deuterated parent drug and a deuterated metabolite as an IS depends on the specific goals of the analytical method.
Performance Comparison of Deuterated Internal Standards
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Rifampicin and Related Compounds Using Different Internal Standards
| Parameter | Method with this compound (for Rifapentine) | Method with Rifampicin-d8 (for Rifampicin)[1] | Method with Phenacetin (for Rifampicin)[2] |
| Analyte(s) | Rifapentine (B610483) & 25-O-desacetyl rifapentine | Rifampicin | Rifampicin |
| Internal Standard | This compound | Rifampicin-d8 | Phenacetin |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 2.00–2000 ng/mL (Rifapentine), 4.00–2000 ng/mL (25-O-desacetyl rifapentine) | 5–40,000 µg/L | 5.021–1008.315 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | 0.9981 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL (Rifapentine), 4.00 ng/mL (25-O-desacetyl rifapentine) | 5 µg/L | 5.021 ng/mL |
| Intra-day Precision (%CV) | 3.1–8.3% (Rifapentine), 6.7–11.8% (25-O-desacetyl rifapentine) | < 15% | < 15% |
| Inter-day Precision (%CV) | Not explicitly stated, but combined precision is within acceptable limits | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | 97.4–100.6% (Rifapentine), 96.4–106.3% (25-O-desacetyl rifapentine) | < 15% | < 15% |
| Inter-day Accuracy (%Bias) | Not explicitly stated, but combined accuracy is within acceptable limits | < 15% | < 15% |
| Recovery | Not explicitly stated | ~92% | 48.65–55.15% |
Note: The data for the method using this compound is for the analysis of rifapentine, a structural analog of rifampicin. This provides an indication of its performance as an internal standard in a similar analytical context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the analytical methods.
Method 1: Quantification of Rifapentine and 25-O-desacetyl rifapentine using this compound as Internal Standard
This method is adapted from a study validating the analysis of rifapentine and its metabolite in human plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start with 20% B, linearly increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for rifapentine, 25-O-desacetyl rifapentine, and this compound.
Method 2: Quantification of Rifampicin using Rifampicin-d8 as Internal Standard[1]
1. Sample Preparation: [1]
-
To 50 µL of plasma, add 20 µL of the internal standard working solution (Rifampicin-d8 in methanol).[1]
-
Precipitate proteins by adding 150 µL of acetonitrile.[1]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.[1]
-
Inject a portion of the supernatant directly into the LC-MS/MS system.[1]
2. LC-MS/MS Conditions: [1]
-
LC System: Agilent 1290 Infinity liquid chromatograph[1]
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 μm)[1]
-
Mobile Phase: [1]
-
Gradient: Start with 30% B, increase to 95% B over 1.5 minutes, hold for 0.5 minutes, and then return to initial conditions.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 2 µL[1]
-
MS System: Agilent 6460 Triple Quadrupole MS[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions: [1]
Mandatory Visualizations
Metabolic Pathway of Rifampicin
The following diagram illustrates the metabolic conversion of Rifampicin to its primary active metabolite, 25-Desacetyl Rifampicin.
Metabolic conversion of Rifampicin.
Experimental Workflow for Bioanalytical Method Validation
The diagram below outlines the general workflow for the validation of a bioanalytical method using an internal standard.
Bioanalytical method validation workflow.
Conclusion
The choice of a stable isotope-labeled internal standard is a critical step in the development of a robust and reliable bioanalytical method. While Rifampicin-d8 offers the advantage of being a deuterated analog of the parent drug, this compound, as a deuterated version of the major metabolite, can be particularly useful in studies where the simultaneous quantification of both the parent drug and its metabolite is required. The data presented in this guide, although based on an indirect comparison, suggests that both types of internal standards can be used to develop highly sensitive, accurate, and precise LC-MS/MS methods that meet regulatory validation criteria. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the study, including the analytes of interest and the desired analytical range.
References
Comparative Analysis of Analytical Methods for 25-Desacetyl Rifampicin Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Linearity and Range in 25-Desacetyl Rifampicin (B610482) Analysis
The accurate quantification of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the frontline anti-tuberculosis drug Rifampicin, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays. This guide provides a comparative overview of various analytical methods, focusing on the key performance characteristics of linearity and analytical range, supported by experimental data from published studies.
Performance Comparison
The selection of an appropriate analytical method for 25-Desacetyl Rifampicin depends on the required sensitivity, the biological matrix being analyzed, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the linearity and range of different validated methods.
| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Human Plasma | 70 - 3379 ng/mL | > 0.992 | 70 ng/mL | [1] |
| LC-MS/MS | Human Plasma | 2.5 - 5000 ng/mL | Not Reported | 2.5 ng/mL | [2] |
| LC-MS/MS | Human Milk | 4.00 - 2000 ng/mL | Not Reported | 4.00 ng/mL | [3] |
| HPLC-UV | Human Urine | 2 - 10 µg/mL (2000 - 10000 ng/mL) | 0.9978 | 1.7 µg/mL (1700 ng/mL) | [4] |
| HPLC-PDA | In vitro (microsomes) | 0 - 200 µM | 0.9976 | 23.57 µM | [5][6][7][8] |
Key Observations:
-
LC-MS/MS methods generally offer superior sensitivity, with LLOQs in the low ng/mL range, making them ideal for pharmacokinetic studies where plasma concentrations can be low.
-
HPLC-UV methods provide adequate sensitivity for therapeutic drug monitoring in urine, where concentrations are typically higher.
-
The choice of matrix significantly influences the achievable LLOQ, with cleaner matrices like in vitro systems allowing for lower detection limits.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for the cited studies.
Method 1: LC-MS/MS in Human Plasma[1]
-
Sample Preparation: Protein precipitation of 0.1 mL plasma with methanol (B129727).
-
Chromatography:
-
Column: Gemini NX C18
-
Mobile Phase: Isocratic elution with 40:60 (v/v) methanol and 2mM ammonium (B1175870) formate (B1220265) in water.
-
Flow Rate: 0.6 mL/min
-
Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Method 2: HPLC-UV in Human Urine[4]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatography:
-
Column: Agilent Eclipse XDB-C18
-
Mobile Phase: 65:35 (v/v) methanol and 0.01 M sodium phosphate (B84403) buffer (pH 5.2).
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm.
-
Method 3: HPLC-PDA for In Vitro Metabolism[5][6][7][8]
-
Sample Preparation: In vitro incubation with human liver microsomes.
-
Chromatography:
-
Column: Reverse-phase C-18 Phenomenex Luna.
-
Mobile Phase: Gradient elution with water and methanol.
-
Detection: Photodiode array (PDA) at 254 nm.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate the analytical workflow and the metabolic conversion of Rifampicin.
Caption: A generalized experimental workflow for the analysis of 25-Desacetyl Rifampicin.
Rifampicin undergoes metabolism primarily in the liver, where it is deacetylated to form 25-Desacetyl Rifampicin. This process is catalyzed by esterase enzymes.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
The Role of 25-Desacetyl Rifampicin-d3 in Bioanalytical Precision: A Comparative Guide
In the landscape of pharmacokinetic and therapeutic drug monitoring studies involving Rifampicin (B610482), the precision and reliability of analytical methods are paramount. A key metabolite, 25-Desacetyl Rifampicin, is often measured concurrently with the parent drug to provide a comprehensive pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the performance of analytical methods for 25-Desacetyl Rifampicin, highlighting the importance of internal standards in minimizing inter-day and intra-day variability.
Performance Comparison of Analytical Methods
The precision and accuracy of an analytical method are critical indicators of its performance. Inter-day variability assesses the reproducibility of the results over a series of days, while intra-day variability (or within-day precision) evaluates the consistency of results within the same day. These parameters are typically expressed as the coefficient of variation (CV%) for precision and bias% for accuracy.
While direct data on the variability of this compound as a compound is not the focus of validation studies, its performance is implicitly reflected in the low variability observed for the analyte it is used to quantify. The following tables summarize the inter-day and intra-day variability for the quantification of 25-Desacetyl Rifampicin from published studies, which often employ a deuterated internal standard to achieve such high precision.
Table 1: Inter-Day and Intra-Day Precision and Accuracy for 25-Desacetyl Rifampicin Quantification
| Analytical Method | Matrix | Internal Standard | Analyte Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (Bias %) | Inter-Day Precision (CV%) | Inter-Day Accuracy (Bias %) | Reference |
| LC-MS/MS | Human Plasma | Rifampicin-d3 | LLOQ, Low, Medium, High | 3.1 - 8.3 | 97.4 - 100.6 | Not Specified | Not Specified | [1] |
| LC-MS/MS | Human Plasma | Not Specified | 70.4 (LLOQ) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| HPLC | Human Urine | Not Specified | 2, 6, 10 (µg/mL) | 0 - 3.1752 | Not Specified | Not Specified | Not Specified | [3] |
Note: The accuracy in the study by Mkhize et al. (2022) was reported as a percentage of the nominal concentration. LLOQ refers to the Lower Limit of Quantification.
Experimental Protocols
The methodologies employed for the quantification of 25-Desacetyl Rifampicin are crucial for achieving low variability. The use of a stable isotope-labeled internal standard like this compound is a common strategy to correct for variations during sample preparation and analysis.
Representative LC-MS/MS Method
A common approach for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in biological matrices involves the following steps:
-
Sample Preparation: Protein precipitation is a frequently used method for sample cleanup.[2] A small volume of plasma is mixed with a precipitating agent, such as methanol (B129727) or acetonitrile (B52724), which also contains the internal standard (e.g., Rifampicin-d3 or this compound). After vortexing and centrifugation, the clear supernatant is collected for analysis.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4]
-
Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes and the internal standard are detected using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.[4]
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate a typical bioanalytical workflow and the metabolic conversion of Rifampicin.
Caption: A generalized workflow for the quantification of 25-Desacetyl Rifampicin.
Caption: The metabolic conversion of Rifampicin to its active metabolite.
Conclusion
The use of a deuterated internal standard, such as this compound, is integral to developing highly precise and accurate bioanalytical methods for the quantification of 25-Desacetyl Rifampicin. The low inter-day and intra-day variability reported in validated methods underscores the stability and reliability that these internal standards bring to the analytical workflow. For researchers and drug development professionals, the selection of an appropriate internal standard and a well-validated analytical method is a critical step in obtaining high-quality pharmacokinetic and therapeutic drug monitoring data. The data presented in this guide demonstrates that robust analytical methodologies are available to support these research and clinical needs.
References
A Comparative Guide to Internal Standards for the Quantification of 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the precise and accurate quantification of metabolites is paramount. 25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of the front-line anti-tuberculosis drug, Rifampicin.[1] The reliability of its quantification by liquid chromatography-mass spectrometry (LC-MS) is critically dependent on the choice of a suitable internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability and ensuring data integrity.[2]
This guide provides an objective comparison of 25-Desacetyl Rifampicin-d3 and other commonly employed internal standards for the quantification of 25-Desacetyl Rifampicin. We will delve into their performance based on experimental data, outline detailed experimental protocols, and visualize key processes to aid in the selection of the most appropriate internal standard for your research needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative bioanalysis.[2] By incorporating stable isotopes like deuterium (B1214612) (²H), the mass of the internal standard is increased without significantly altering its chemical and physical properties.[3] This near-identical behavior to the analyte of interest allows for superior correction of analytical variability, including extraction inconsistencies and matrix effects.[2][3][4]
Key Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: SIL-IS, like this compound, co-elute with the native analyte, meaning they experience the same degree of ion suppression or enhancement in the mass spectrometer. This is a significant advantage over structural analog internal standards which may elute at different retention times and be subjected to different matrix effects.
-
Similar Extraction Recovery: Due to their analogous physicochemical properties, deuterated standards exhibit nearly identical recovery to the analyte during sample preparation steps like protein precipitation and solid-phase extraction.
-
Improved Accuracy and Precision: The ability to effectively normalize for variations throughout the analytical process leads to enhanced accuracy and precision in the final quantitative results.[4]
Performance Comparison of Internal Standards
It is crucial to note that these data are from separate studies with potentially different matrices, sample preparation methods, and instrumentation. Therefore, this comparison should be interpreted with caution.
| Internal Standard | Analyte | Matrix | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| 25-Desacetyl Rifampicin-d8 | 25-Desacetyl Rifampicin | Human Plasma | Data not explicitly provided, but method was successfully used for pharmacokinetic analysis. | Data not explicitly provided, but method was successfully used for pharmacokinetic analysis. | Data not explicitly provided. | [1] |
| Rifampicin-d3 | 25-O-desacetyl rifapentine (B610483) | Human Milk | 96.4 - 106.3 | 6.7 - 11.8 | Not explicitly stated, but no significant matrix effects were observed. | [5] |
| Neostigmine (Structural Analog) | 25-O-desacetyl Rifampicin | In vitro (Human Liver Microsomes) | Not explicitly provided. | Not explicitly provided. | Not explicitly provided. | |
| None | 25-Desacetyl Rifampicin | Human Urine | 80.87 - 111.15 | 0 - 3.18 | 80.87 - 111.15 | [6] |
Analysis of the Data:
The study utilizing Rifampicin-d3 as an internal standard for a close analog of 25-Desacetyl Rifampicin demonstrates excellent accuracy and precision, with values well within the accepted regulatory limits (typically ±15% for accuracy and ≤15% CV for precision).[7][5] The use of a deuterated internal standard, even if not of the analyte itself, showcases the benefits of the stable isotope-labeled approach. The method using 25-Desacetyl Rifampicin-d8 also proved suitable for its intended purpose in a pharmacokinetic study, implying good performance.[1] The HPLC method that did not employ an internal standard for the analysis of 25-Desacetyl Rifampicin in urine showed a wider range of recovery and accuracy, highlighting the potential for greater variability when an internal standard is not used.[6]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the key stages of a bioanalytical workflow for 25-Desacetyl Rifampicin.
Sample Preparation: Protein Precipitation
This method is often used for its simplicity and speed.
-
Aliquoting: Transfer 100 µL of the biological matrix (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of the internal standard (e.g., this compound) to each sample, except for the blank matrix.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more selective sample clean-up technique that can reduce matrix effects.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) by passing a conditioning solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with an equilibration solution (e.g., water or a specific buffer).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a buffer and spiked with the internal standard) onto the cartridge.
-
Washing: Wash the cartridge with a wash solution to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of 25-Desacetyl Rifampicin.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for Rifampicin and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (25-Desacetyl Rifampicin) and the internal standard (e.g., this compound) are monitored. For example, a study using 25-dRIF-d8 monitored the transition m/z 757.5 > 95.[1]
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of Rifampicin and a typical experimental workflow.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of 25-Desacetyl Rifampicin, the use of its stable isotope-labeled counterpart, this compound, is the theoretically superior choice. While direct comparative data is limited, the evidence from studies using analogous deuterated internal standards strongly supports their ability to provide higher accuracy and precision by effectively compensating for analytical variability. When this compound is not available, a deuterated version of the parent drug, Rifampicin-d3, can serve as a viable alternative. The use of non-deuterated, structural analog internal standards should be approached with caution and requires thorough validation to ensure it adequately tracks the analyte's behavior. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, regulatory guidelines, and a comprehensive validation to ensure the integrity of the generated data.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Rifampicin Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Rifampicin (B610482) and its primary metabolite, 25-desacetyl rifampicin. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to aid researchers in selecting the most appropriate method for their specific analytical needs. The information herein is compiled from validated methods described in peer-reviewed literature.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Rifampicin and its metabolites.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.5–35.0 μg/mL[1] | 5-40000 µg/L[2] |
| Limit of Quantification (LOQ) | 2.52 μg/mL[1] | 5 µg/L[2] |
| Accuracy (% Recovery) | 96.7 ± 0.9% to 101.1 ± 0.4%[1] | Within ±15% deviation[3] |
| Precision (%RSD / %CV) | Intraday: 1.09–1.70% Interday: 1.63–2.99%[1] | <15%[3] |
| Selectivity | Good, but potential for interference from co-eluting compounds.[4] | High, based on mass-to-charge ratio, minimizing interferences.[2][5] |
| Sample Volume | Typically ≥200 μL[2] | As low as 50 μL[3] |
| Run Time | ~17 minutes[4] | ~4-6 minutes[3][5] |
| Cost & Complexity | Lower initial investment and operational cost, less complex. | Higher initial investment and maintenance costs, requires specialized expertise. |
Experimental Workflows and Methodologies
The general workflow for the analysis of Rifampicin and its metabolites involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram illustrates a typical experimental workflow for method validation.
Detailed Experimental Protocols
Below are representative protocols for HPLC-UV and LC-MS/MS methods based on published literature.
HPLC-UV Method for Rifampicin and 25-desacetyl Rifampicin
This method is adapted from a study describing the simultaneous estimation of rifampicin and its major metabolite in human plasma and urine.[4]
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard (e.g., rifapentine).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and sodium phosphate (B84403) buffer (pH 5.2; 0.01 M) in a 65:35 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a single wavelength.
-
Run Time: Approximately 17 minutes.[4]
-
-
Validation Parameters:
LC-MS/MS Method for Rifampicin and its Metabolites
This protocol is based on a validated method for the simultaneous determination of rifamycin (B1679328) antibiotics and their metabolites in human plasma.[3][6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Detection is performed using a mass spectrometer in positive ionization mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Validation Parameters:
Signaling Pathway of Rifampicin Metabolism
Rifampicin is primarily metabolized in the liver to its active metabolite, 25-desacetyl rifampicin. This biotransformation is a key consideration in pharmacokinetic and drug-drug interaction studies.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the analysis of Rifampicin and its metabolites. The choice between the two techniques depends on the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity, selectivity, and higher throughput, making it the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and analyses requiring low detection limits, especially in complex biological matrices and with limited sample volumes.[2] The detailed protocols and performance data presented in this guide are intended to assist researchers in making an informed decision for their analytical challenges in Rifampicin research.
References
- 1. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 25-Desacetyl Rifampicin: A Comparative Guide to Lower Limits of Quantification
For researchers and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the lower limit of quantification (LLOQ) for 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin. We present a summary of LLOQs achieved by various analytical methods, supported by detailed experimental protocols and visual representations of the metabolic pathway and analytical workflow.
Comparison of Analytical Methods for 25-Desacetyl Rifampicin Quantification
The determination of 25-Desacetyl Rifampicin in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method significantly impacts the sensitivity, with LC-MS/MS generally offering lower LLOQs. The following table summarizes the LLOQ and key experimental parameters from various published methods.
| Analytical Method | Biological Matrix | LLOQ | Sample Preparation | Chromatographic Column | Mobile Phase | Reference |
| HPLC-PDA | In vitro (Human Liver Microsomes) | 23.57 µM | Protein Precipitation | Reverse-phase C-18 Phenomenex Luna | Water and Methanol (gradient) | [1][2] |
| LC-MS/MS | Human Plasma | 70 ng/mL | Protein Precipitation with Methanol | Gemini NX C18 | 40:60 (v/v) Methanol and 2mM Ammonium Formate in Water | |
| HPLC | Human Urine | 1.7 µg/mL | Not specified | Agilent Eclipse XDB-C18 | 65:35 (v/v) Methanol: 0.01 M Sodium Phosphate (B84403) Buffer (pH 5.2) | |
| LC-MS/MS | Human Plasma | 0.05 mg/L | Protein Precipitation and Dephospholipidation | BEH C18 (1.7 µm, 2.1 × 50 mm) | 10 mM Ammonium Formate in Water and 0.1% (v/v) Formic Acid in Acetonitrile |
Experimental Protocols
Below are detailed methodologies for the quantification of 25-Desacetyl Rifampicin, providing a basis for laboratory implementation.
Method 1: LC-MS/MS for Quantification in Human Plasma
This method is adapted from a rapid and sensitive procedure for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin.
1. Sample Preparation:
-
To 0.1 mL of human plasma, add a protein precipitating agent (e.g., Methanol).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Gemini NX C18
-
Mobile Phase: An isocratic mixture of 40:60 (v/v) Methanol and 2mM Ammonium Formate in water.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 0.3 µL of the supernatant.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin.
Method 2: HPLC-PDA for In Vitro Quantification
This method is suitable for evaluating the in vitro metabolism of Rifampicin in human liver microsomes.[1][2]
1. In Vitro Incubation:
-
Prepare a reaction mixture containing human liver microsomes, Rifampicin, and a suitable buffer system (e.g., phosphate buffer, pH 7.4).
-
Incubate the mixture at 37 °C for a specified time to allow for the metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
2. Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the microsomes.
-
Collect the supernatant for HPLC analysis.
3. High-Performance Liquid Chromatography:
-
Mobile Phase: A gradient elution using water and methanol.[1][2]
-
Detection: Photodiode Array (PDA) detector at a wavelength of 254 nm.[1][2]
Visualizing the Process: From Metabolism to Measurement
To provide a clearer understanding of the underlying biological and analytical processes, the following diagrams illustrate the metabolic pathway of Rifampicin and a typical experimental workflow for its quantification.
Rifampicin undergoes deacetylation, primarily mediated by esterases such as Carboxylesterase 2 (CES2) in the liver, to form its active metabolite, 25-Desacetyl Rifampicin.[3] The quantification of this metabolite is crucial for understanding the overall pharmacological profile of Rifampicin. The presented analytical methods and protocols offer a range of sensitivities to suit various research needs, from in vitro metabolism studies to clinical pharmacokinetic analyses.
References
Assessing the Robustness of Bioanalytical Methods Utilizing 25-Desacetyl Rifampicin-d3: A Comparative Guide
In the landscape of drug discovery and development, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic evaluations. The choice of an appropriate internal standard is a critical determinant of a method's robustness. This guide provides a comprehensive comparison of analytical methods for the quantification of 25-Desacetyl Rifampicin, with a focus on the use of its deuterated analogue, 25-Desacetyl Rifampicin-d3, as an internal standard. We will delve into supporting experimental data, detailed protocols, and a comparative analysis against other commonly used internal standards.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-elution of a stable isotope-labeled (SIL) internal standard with the analyte of interest is the gold standard for correcting analytical variability. Since a deuterated internal standard is chemically identical to the analyte, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization. This intrinsic similarity allows it to effectively compensate for matrix effects, which are a common source of analytical inaccuracy. The use of a deuterated version of the metabolite itself, such as this compound for the analysis of 25-Desacetyl Rifampicin, offers a distinct advantage by closely mimicking the metabolite's behavior throughout the analytical process.
Comparative Performance of Analytical Methods
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters. While direct head-to-head robustness studies are not always published, a comparison of validation parameters from different studies can provide insights into the performance of methods using various internal standards.
Table 1: Comparison of Validation Parameters for 25-Desacetyl Rifampicin Quantification
| Parameter | Method with Rifampicin-d3 IS[1] | Method with Rifampicin-d8 IS[2] | HPLC-UV Method (No IS mentioned)[3] | UPLC-MS/MS in Urine (RIF-IS used)[4] |
| Matrix | Human Milk | Human Plasma | Human Urine | Human Urine |
| Linearity Range | 4.00 - 2000 ng/mL | 5 - 40000 µg/L (for Rifampicin) | 2 - 10 µg/mL | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r) | 0.9995 | > 0.99 | 0.9978 | Not specified |
| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL | 5 µg/L (for Rifampicin) | 1.7 µg/mL | 0.1 µg/mL |
| Intra-day Precision (%CV) | 6.7 - 11.8% | < 15% (for Rifampicin) | 0 - 3.1752% | 6.0 - 19.4% (at LLOQ) |
| Inter-day Precision (%CV) | Not specified | < 15% (for Rifampicin) | Not specified | 4.7 - 12.9% (at LLOQ) |
| Intra-day Accuracy (%) | 96.4 - 106.3% | Within ± 15% (for Rifampicin) | Not specified | 94.3 - 115.7% (at LLOQ) |
| Inter-day Accuracy (%) | Not specified | Within ± 15% (for Rifampicin) | Not specified | 86.4 - 106.2% (at LLOQ) |
| Recovery (%) | Not specified | ~92% (for Rifampicin) | 80.87 - 111.15% | Not specified |
Note: Data for Rifampicin is included from some studies as a proxy for method performance when data for 25-Desacetyl Rifampicin was not explicitly detailed for all parameters.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a detailed methodology for the quantification of 25-Desacetyl Rifampicin in a biological matrix using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Thaw : Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot : To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.
-
Internal Standard Spiking : Add a specified volume of the this compound working solution (e.g., 20 µL of a 1 µg/mL solution in methanol).
-
Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.
-
Vortex : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Injection : Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC Column : A reversed-phase C18 column (e.g., Agilent® Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm) is commonly used.[1]
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile and/or methanol).[1][4]
-
Flow Rate : A typical flow rate is between 0.4 to 0.6 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally employed.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin and this compound would need to be optimized.
Visualizing Workflows and Pathways
To better understand the experimental process and the metabolic context, the following diagrams are provided.
References
comparative analysis of Rifampicin quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the most common analytical methods for the quantification of Rifampicin (B610482), a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. Accurate and reliable quantification of Rifampicin in various matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed methodologies.
Quantitative Performance Data
The following tables summarize the quantitative performance of different analytical methods for Rifampicin quantification based on published data. These parameters are essential for selecting the most appropriate method for a specific research or clinical application.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] | Method 5[5] |
| Linearity Range (µg/mL) | 0.3 - 25 | 0.31 - 37.80 | - | 0.5 - 60 (ppm) | 1 - 40 |
| Accuracy (%) | ≤6.0% (bias) | < 10.26% (bias) | 100.4% - 101.1% | Fulfilled limits | < 10% (bias) |
| Precision (%RSD) | ≤9.7% | < 10.39% | 0.9% | Fulfilled limits | < 10% |
| Limit of Detection (LOD) (µg/mL) | - | - | - | - | 0.208 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.31 | 0.18 (ppm) | 0.5 (ppm) | 0.632 |
| Recovery (%) | 95 | 97.3 - 99.6 | - | - | > 90 |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Dosage Form | Rat Liver Tissue | Human Plasma |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1[6] | Method 2[7][8] | Method 3[9] | Method 4[10] |
| Linearity Range (ng/mL) | 25 - 6400 | 5 - 40000 (µg/L) | 5.021 - 1008.315 | - |
| Accuracy (%) | <7% (intra-day), <8% (inter-day) | Good | < 15% | Within acceptable range |
| Precision (%RSD) | <7% (intra-day), <8% (inter-day) | Good | < 15% | Within acceptable range |
| Limit of Detection (LOD) | - | - | - | - |
| Limit of Quantification (LOQ) | 25 ng/mL | 5 µg/L | 5.021 ng/mL | - |
| Recovery (%) | 92.5 - 94.0 | 92 | 48.65 - 55.15 | - |
| Matrix | Human Plasma, CSF | Human Plasma | Plasma | Rat Plasma |
Table 3: UV-Vis Spectrophotometry Methods
| Parameter | Method 1[11] | Method 2[12] | Method 3[13] | Method 4[14] | Method 5[15] |
| Linearity Range (µg/mL) | - | 2.5 - 35.0 | 10 - 50 | 5 - 13 | 10 - 30 |
| Accuracy (%RE) | -11.62% to 14.88% | 96.7% - 101.1% (recovery) | 99.138% - 101.349% (recovery) | 98% - 100% (recovery) | 98% - 102% (recovery) |
| Precision (%RSD) | 2.06% to 13.29% | 1.09% - 2.99% | - | Low | < 2% |
| Limit of Detection (LOD) (µg/mL) | 0.25 - 0.49 | 0.83 | 0.934 | - | 0.569 |
| Limit of Quantification (LOQ) (µg/mL) | - | 2.52 | 2.830 | - | 1.770 |
| Recovery (%) | - | - | - | 98 - 100 | 98 - 102 |
| Matrix | PBS, Plasma, Brain Tissue | Pharmaceutical Dosage Form | SNEDDS Formulation | Bulk and Capsule | Bulk and Pharmaceutical Dosage Form |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Method 1: Rifampicin in Human Plasma[1]
-
Sample Preparation: Rifampicin and the internal standard (hydrochlorothiazide) were extracted from plasma using a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v).
-
Chromatographic Conditions:
-
Column: Atlantis dC18.
-
Mobile Phase: 0.01 M monobasic sodium phosphate (B84403) and acetonitrile (B52724) (60:40, v/v).
-
Flow Rate: 1 mL/minute.
-
Detection: Photodiode array detector set at 337 nm.
-
Method 2: Rifampicin in Pharmaceutical Formulation[16]
-
Sample Preparation: One capsule containing 300 mg of rifampicin was dissolved in methanol (B129727) and diluted to a final concentration of 0.18 mg/mL.
-
Chromatographic Conditions:
-
Column: Zorbax C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water-methanol gradient.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 333.6 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Method 1: Rifampicin in Human Plasma and CSF[6]
-
Sample Preparation: Proteins were precipitated from plasma and CSF using an organic solvent, followed by centrifugation.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile with 0.05% formic acid and 15 mM ammonium (B1175870) formate (B1220265) buffer (pH 5).
-
Flow Rate: 350 µL/min.
-
Total Run Time: 6 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray positive ionization (ESI+).
-
Detection: Multiple-reaction monitoring (MRM) mode.
-
Method 2: Fast and Simple Rifampicin Quantification in Human Plasma[7][8]
-
Sample Preparation: Plasma samples containing rifampicin and an isotopically labeled internal standard were cleaned up using a Captiva ND Lipids filtration plate.
-
Chromatographic Conditions:
-
Column: Kinetex C18 column (50 × 2.1 mm, 2.6 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Total Run Time: 2.4 minutes.
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode.
-
UV-Vis Spectrophotometry
Method 1: Rifampicin in PBS & Biological Matrices[11]
-
Methodology: The UV-Vis spectrophotometric colorimetric method was used to quantify Rifampicin in phosphate-buffered saline (PBS) at pH 7.4 and 5.0, plasma, and brain tissue. The validation followed International Council for Harmonisation (ICH) guidelines.
Method 2: Rifampicin in a Mixture[12]
-
Sample Preparation: Rifampicin was separated from isoniazid (B1672263) and pyrazinamide (B1679903) at pH 7.4 ± 0.1 by extracting with ethyl acetate (B1210297).
-
Analysis: The ethyl acetate layer was analyzed at a λmax of 344.0 nm.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of Rifampicin using the discussed analytical techniques.
Caption: General workflow for Rifampicin quantification.
Caption: Decision tree for selecting a suitable method.
References
- 1. Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma | Scholars Middle East Publishers [saudijournals.com]
- 2. japsonline.com [japsonline.com]
- 3. ijpca.org [ijpca.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scispace.com [scispace.com]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 13. rjptonline.org [rjptonline.org]
- 14. ajpamc.com [ajpamc.com]
- 15. pharmacyjournal.net [pharmacyjournal.net]
- 16. ptfarm.pl [ptfarm.pl]
performance characteristics of 25-Desacetyl Rifampicin-d3 in bioanalysis
In the landscape of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of 25-Desacetyl Rifampicin-d3, a stable isotope-labeled internal standard, against alternative approaches for the quantification of 25-Desacetyl Rifampicin, the primary active metabolite of the frontline anti-tuberculosis drug, Rifampicin.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly advocate for their use due to their ability to effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to superior accuracy and precision compared to structural analogs or methods without an internal standard.[1][5]
Performance Characteristics: A Comparative Analysis
The following tables summarize the performance characteristics of bioanalytical methods for 25-Desacetyl Rifampicin, comparing methods that utilize a deuterated internal standard with those that employ a non-deuterated internal standard or a different analytical technique.
Table 1: Performance Comparison of Bioanalytical Methods for 25-Desacetyl Rifampicin
| Performance Parameter | Method with this compound (LC-MS/MS) | Method with Non-Deuterated IS (HPLC) |
| Analyte | 25-Desacetyl Rifampicin | 25-Desacetyl Rifampicin |
| Internal Standard | This compound[6] | Neostigmine (structural analog)[7] |
| **Linearity (r²) ** | > 0.99 (implied by quadratic regression with 1/x2 weighting)[6] | 0.995[7] |
| Lower Limit of Quantification (LLOQ) | 0.150 µg/mL[6] | 23.57 µM (equivalent to ~18.5 µg/mL)[7] |
| Accuracy (% Nominal) | Within ±15% (standard acceptance criteria) | Not explicitly stated, but method validated |
| Precision (% CV) | < 15% (standard acceptance criteria) | Not explicitly stated, but method validated |
| Matrix | Human Breast Milk[6] | In vitro human liver microsomes[7] |
Table 2: Performance Data from a Method using a Related Deuterated Internal Standard
This table provides data from a validated method for a similar compound, 25-O-desacetyl rifapentine (B610483), using Rifampicin-d3 as the internal standard. This data serves as a strong indicator of the performance achievable with a deuterated internal standard for a desacetyl metabolite.
| Performance Parameter | Method with Rifampicin-d3 for 25-O-desacetyl rifapentine (LC-MS/MS)[8] |
| Analyte | 25-O-desacetyl rifapentine |
| Internal Standard | Rifampicin-d3 |
| Linearity (Concentration Range) | 4.00–2000 ng/mL |
| Accuracy (% Nominal) | 96.4% to 106.3% |
| Intra-day Precision (% CV) | 6.7% to 11.8% |
| Inter-day Precision (% CV) | Not explicitly stated, combined precision 6.7% to 11.8% |
| Recovery | 71.1% (for 25-O-desacetyl rifapentine)[9] |
| Matrix | Human Breast Milk |
The data clearly illustrates the high levels of accuracy and precision attainable with methods employing stable isotope-labeled internal standards.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols from the cited studies.
Method 1: LC-MS/MS with this compound [6]
-
Sample Preparation: A combination of protein precipitation and solid-phase extraction (SPE) was employed. 200 µL of sample was precipitated with 400 µL of a solution containing the internal standards. The supernatant was dried and reconstituted before being loaded onto a Strata-X SPE column.
-
Chromatography: Chromatographic separation was achieved on a Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 µm) with an isocratic mobile phase consisting of 20% solvent A and 80% solvent B at a flow rate of 0.4 mL/min. The total run time was 3 minutes.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM).
Method 2: HPLC with a Non-Deuterated Internal Standard [7]
-
Sample Preparation: The method was developed for in vitro human liver microsome assays. The specifics of sample cleanup for biological matrices like plasma or urine are not detailed.
-
Chromatography: Separation was performed on a reverse-phase C-18 Phenomenex Luna column using a gradient elution with a mobile phase of water and methanol. The detection wavelength was 254 nm.
-
Internal Standard: Neostigmine was used as the internal standard.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: Bioanalytical workflow for 25-Desacetyl Rifampicin.
Caption: Decision pathway for internal standard selection.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
A Comparative Guide to Method Validation for 25-Desacetyl Rifampicin Assay
For researchers, scientists, and drug development professionals, the accurate quantification of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin, is crucial for pharmacokinetic, metabolic, and drug interaction studies.[1][2] This guide provides a comparative overview of two distinct high-performance liquid chromatography (HPLC) methods validated for the determination of 25-Desacetyl Rifampicin. The presented data, summarized from published research, offers a baseline for selecting or developing a suitable analytical method.
Comparison of Validated HPLC Methods
Two distinct HPLC methodologies are presented below. Method A focuses specifically on the analysis of 25-Desacetyl Rifampicin in human urine[3], while Method B provides a simultaneous assay for both Rifampicin and 25-Desacetyl Rifampicin, which was evaluated using in vitro human liver microsomes.[1][2][4]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | Agilent Eclipse XDB-C18 | Phenomenex Luna C-18 |
| Mobile Phase | 65:35 (v/v) Methanol (B129727): 0.01 M Sodium Phosphate (B84403) Buffer (pH 5.2) | Gradient elution with Water and Methanol |
| Flow Rate | 0.8 mL/min | Not explicitly stated, but a total runtime of 11.5 min is reported[1][5] |
| Detection Wavelength | 254 nm[3] | 254 nm[1][2] |
| Retention Time | 3.016 min[3] | ~8.25 min[1][4][5] |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A | Method B |
| Linearity Range | 2–10 µg/mL[3] | 0–200 µM[1][4] |
| Correlation Coefficient (r²) | 0.9978[3] | 0.995[1][4] |
| Limit of Detection (LOD) | 0.51 µg/mL[3] | 7.78 µM[1][4] |
| Limit of Quantification (LOQ) | 1.7 µg/mL[3] | 23.57 µM[1][4] |
| Accuracy (Recovery) | 80.87% - 111.15%[3] | Not explicitly reported in percentage, but the method was deemed accurate. |
| Precision (RSD %) | 0 - 3.18%[3] | Not explicitly reported, but the method was found to be precise. |
Experimental Protocols
The following are the detailed experimental protocols for the two compared methods.
Method A: Analysis of 25-Desacetyl Rifampicin in Human Urine
This method was developed for the specific analysis of 25-Desacetyl Rifampicin in a biological matrix.[3]
Chromatographic System:
-
Instrument: Agilent Technologies HPLC system.[3]
-
Column: Agilent Eclipse XDB-C18.[3]
-
Mobile Phase: A mixture of methanol and 0.01 M sodium phosphate buffer (pH 5.2) in a 65:35 volume-to-volume ratio.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detection at a wavelength of 254 nm.[3]
Validation Parameters: The method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[3]
Method B: Simultaneous Determination of Rifampicin and 25-O-Desacetyl Rifampicin
This method is suitable for in vitro drug metabolism studies, allowing for the concurrent measurement of the parent drug and its primary metabolite.[1][2][4]
Chromatographic System:
-
Instrument: Waters Alliance 2695 HPLC coupled with a 2996 photodiode array (PDA) detector.[1][2]
-
Mobile Phase: A gradient elution using water and methanol.[1][2]
In Vitro Metabolism Assay: The validated method was applied to an in vitro study using human liver microsomes (HLMs). A standard 200 µL incubation mixture contained liver microsomes (0.25 mg/mL protein concentration) and Rifampicin (100 µM) in a 0.2 M phosphate buffer (pH 7.4) at 37°C. Incubations were performed for 15, 30, 45, and 60 minutes.[1]
Visualizing the Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation as described in the referenced studies.
Caption: Experimental workflow for HPLC method validation.
Hierarchy of Method Validation Parameters
The relationship between different validation parameters can be visualized as a hierarchy, with some parameters being foundational to others.
Caption: Hierarchy of analytical method validation parameters.
References
A Head-to-Head Battle: HPLC vs. UPLC for High-Resolution Separation of Rifampicin and Its Metabolites
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate and efficient separation and quantification of drug metabolites are paramount. For Rifampicin (B610482), a cornerstone antibiotic in the treatment of tuberculosis, monitoring its primary metabolite, 25-desacetyl-rifampicin, is crucial for understanding its efficacy and metabolism. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation of Rifampicin and its metabolites. We present a synthesis of experimental data to highlight the performance of each technique, offering researchers the insights needed to select the optimal method for their specific analytical challenges.
Performance Showdown: HPLC vs. UPLC
The primary advantages of UPLC over traditional HPLC stem from its use of smaller stationary phase particles (typically sub-2 µm), which leads to significant improvements in resolution, speed, and sensitivity.[1][2][3] While HPLC remains a robust and widely used technique, UPLC offers a substantial leap forward for demanding applications like metabolite analysis.
Table 1: Quantitative Comparison of HPLC and UPLC Methods for Rifampicin Metabolite Analysis
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | Kinetex Polar C18, 150 x 3 mm, 2.6 µm[4] | Smaller particle size and column dimensions |
| Mobile Phase | Water and Methanol (gradient)[5] | 5mM Ammonium (B1175870) Acetate and Acetonitrile with 0.1% Formic Acid (gradient)[4] | --- |
| Flow Rate | 1.0 - 2.0 mL/min (Typical)[6] | 0.35 mL/min[4] | Reduced solvent consumption |
| Run Time | ~11.5 minutes[5] | ~12 minutes (for multiple analytes)[4] | Higher sample throughput[2] |
| Retention Time (Rifampicin) | ~7.70 minutes[5] | Not explicitly stated for single analyte | --- |
| Retention Time (25-desacetyl-rifampicin) | ~8.25 minutes[5] | Not explicitly stated for single analyte | --- |
| Lower Limit of Quantification (LLOQ) - Rifampicin | 17.75 µM (equivalent to ~14.6 µg/mL)[5][7] | 0.1 µg/mL[4] | Significantly higher sensitivity |
| Lower Limit of Quantification (LLOQ) - 25-desacetyl-rifampicin | 23.57 µM (equivalent to ~18.5 µg/mL)[5][7] | 0.1 µg/mL[8] | Enhanced detection of low-level metabolites |
| Linearity Range (Rifampicin) | 0–200 μM[5] | 0.1 - 40 µg/mL (in a different study)[9] | Wide dynamic range |
Note: Direct comparison is based on available literature. µM to µg/mL conversion for Rifampicin (Molar Mass: 822.94 g/mol ) and 25-desacetyl-rifampicin (Molar Mass: 780.88 g/mol ) is approximated.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for HPLC and UPLC analysis of Rifampicin and its metabolites, synthesized from published methods.
HPLC Protocol for Rifampicin and 25-O-desacetyl rifampicin[5][7]
-
Chromatographic System: Waters Alliance 2695 HPLC with a 2996 photodiode array detector.
-
Column: Reverse-phase C-18 Phenomenex Luna column.
-
Mobile Phase: Gradient elution using water and methanol.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: In vitro metabolism studies using human liver microsomes.
-
Analysis Time: The overall runtime per sample analysis was 11.5 minutes.[5]
UPLC-MS/MS Protocol for Rifampicin and its Metabolites/Degradation Products[4]
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Kinetex Polar C18 column (2.6 μm; 150 × 3 mm).
-
Mobile Phase:
-
Mobile Phase A: 5 mM ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0 min: 99:1 (A:B)
-
8 min: 1:99 (A:B)
-
10 min: 1:99 (A:B)
-
10.5 min: 99:1 (A:B)
-
12 min: 99:1 (A:B)
-
-
Flow Rate: 0.35 mL/min.
-
Detection: Positive ionization mode by multiple reaction monitoring.
-
Sample Preparation: Protein precipitation from a 20 μL plasma sample using methanol.
Visualizing the Processes
Diagrams are essential for understanding complex biological and experimental pathways.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. niito.kz [niito.kz]
- 3. biomedres.us [biomedres.us]
- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 25-Desacetyl Rifampicin-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 25-Desacetyl Rifampicin-d3, ensuring the protection of personnel and the environment.
Key Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Appearance | Reddish-orange to brown-orange solid |
| Storage Temperature | -20°C[1] |
| Solubility | Slightly soluble in DMSO; Soluble in Methanol |
| Stability | Light-sensitive; Stable for at least 4 years when stored properly[2][3] |
| Incompatibilities | Strong oxidizing agents |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure compliance with safety regulations.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles
-
A lab coat
2. Waste Characterization and Segregation:
-
Solid Waste: Unused or expired this compound solid should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should also be disposed of as hazardous chemical waste.
-
Solutions: Solutions containing this compound should not be poured down the drain. They must be collected as liquid hazardous waste.
3. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and the approximate quantity.
-
Keep the waste container securely closed when not in use.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinsing Procedure:
-
Rinse the container three times with a suitable solvent in which this compound is soluble, such as methanol.
-
Collect the rinsate from all three rinses as hazardous liquid waste.
-
After triple rinsing, deface the original label on the container.
-
The decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling, depending on the material.
-
5. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.
-
The storage area should be cool, dry, and protected from light, given the light-sensitive nature of the compound.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method for this type of chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling 25-Desacetyl Rifampicin-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 25-Desacetyl Rifampicin-d3. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound, which is a potent powdered antibacterial compound. The required PPE varies depending on the specific task.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially during weighing and transferring, to prevent inhalation.[1] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times.[1] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[2][3] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[1][2] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area.[1] |
| Body | Disposable, Low-Permeability Gown or Lab Coat | A disposable gown is preferred to prevent contamination of personal clothing.[1] It should have a solid front and tight-fitting cuffs.[1] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect from spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize the risk of exposure and contamination. All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for accurately preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., Methanol or Chloroform)[4]
-
Calibrated analytical balance
-
Weigh boat
-
Spatula
-
Class A volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate PPE
Procedure:
-
Preparation : Don the appropriate PPE as specified in the table above before entering the designated work area.
-
Weighing :
-
In a chemical fume hood or ventilated balance enclosure, place a weigh boat on the calibrated analytical balance and tare it.[1]
-
Carefully weigh the desired amount of this compound.
-
Record the weight.
-
-
Dissolving :
-
Storage :
-
Transfer the stock solution to a labeled, airtight container.
-
Store the solution at -20°C for long-term stability, protected from light.[4][6]
-
To prevent contamination and degradation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[5][7]
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages of handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling and disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed container labeled as hazardous chemical waste.[2]
-
Liquid Waste : Unused stock solutions and other contaminated liquids should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Final Disposal : Excess and expired materials, as well as waste containers, should be offered to a licensed hazardous material disposal company.[8] The compound may also be burned in an incinerator equipped with an afterburner and scrubber.[8] Ensure that all federal and local regulations regarding the disposal of this material are followed.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
